(R)-TCO-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(1R,4Z)-cyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1 |
Clave InChI |
UCPDHOTYYDHPEN-JQSQLHRZSA-N |
SMILES isomérico |
C1C/C=C\CC[C@@H](C1)O |
SMILES canónico |
C1CC=CCCC(C1)O |
Origen del producto |
United States |
Foundational & Exploratory
(R)-TCO-OH in Inverse-Electron-Demand Diels-Alder Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazines has emerged as a cornerstone of bioorthogonal chemistry, offering unparalleled reaction kinetics and specificity for applications in drug development, diagnostics, and biological research.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of a key dienophile, (R)-TCO-OH, in iEDDA reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of the TCO-Tetrazine iEDDA Reaction
The utility of TCO in bioorthogonal chemistry is rooted in its rapid and highly selective reaction with 1,2,4,5-tetrazines.[1] This ligation proceeds through an inverse-electron-demand Diels-Alder cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine product.[1][3] This reaction is characterized by its exceptional kinetics and biocompatibility, as it requires no catalyst and can proceed efficiently in aqueous environments at physiological pH and temperature.[3][4]
The rapid kinetics of the iEDDA reaction are governed by the frontier molecular orbital (FMO) theory.[5][6] Specifically, the reaction rate is accelerated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (tetrazine).[6][7] The inherent ring strain of the trans-cyclooctene forces the double bond into a high-energy state, raising the energy of its HOMO and thus promoting a faster reaction.[8][9]
The Role and Mechanism of this compound
This compound, a commonly used trans-cyclooctene derivative, features a hydroxyl group that provides a convenient handle for conjugation to biomolecules and other molecules of interest. The stereochemistry of this hydroxyl group significantly impacts the reactivity of the TCO moiety. The axial isomer of 5-hydroxy-TCO is more reactive than the equatorial isomer.[9][10] This increased reactivity is attributed to the greater ring strain induced by the axial substituent, which further raises the energy of the HOMO.[9]
The mechanism of the iEDDA reaction involving this compound and a tetrazine is a two-step process:
-
[4+2] Cycloaddition: The electron-rich double bond of the this compound (dienophile) attacks the electron-poor tetrazine (diene), forming a transient, bicyclic intermediate.[11]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a cycloreversion, eliminating a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product. This step is irreversible and drives the reaction to completion.[3][12]
Quantitative Data: Reaction Kinetics
The second-order rate constants (k) for the iEDDA reaction are a key measure of its efficiency. The reactivity is highly dependent on the specific structures of both the TCO derivative and the tetrazine. Generally, more strained TCOs and tetrazines with electron-withdrawing groups exhibit faster kinetics.[5][7]
| Dienophile | Diene | Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| TCO | Dipyridal tetrazine | 2000 ± 400 | 9:1 Methanol/Water | [13] |
| TCO | Methyl-substituted tetrazines | ~1000 | Not Specified | [13] |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not Specified | [13] |
| This compound conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS | [8] |
| TCO-PEG4 | Methyl-Tz derivatives | 1100 - 73,000 | Buffered Aqueous Solution (37°C) | [14] |
| sTCO (strained TCO) | Dipyridyl-s-tetrazine | up to 10⁶ | Not Specified | [12] |
| d-TCO (dioxolane-fused TCO) | Water-soluble dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water (25°C) | [8] |
Experimental Protocol: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines a general procedure for conjugating two proteins using TCO-NHS ester and tetrazine-NHS ester chemistry.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Part 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
-
Protein Preparation: Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.[13] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3][15]
-
Activation of Protein A with TCO-NHS:
-
Activation of Protein B with Tetrazine-NHS:
-
Quenching and Purification:
Part 2: iEDDA Conjugation
-
Reactant Mixing: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.[3][13] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[13][15]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction can also be performed at 4°C, which may require a longer incubation time.[15]
-
Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in the tetrazine's characteristic absorbance between 510 and 550 nm.[3][13]
-
Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]
-
Storage: Store the final conjugate at 4°C until further use.[13]
Structure-Reactivity Relationships
The reactivity of TCO derivatives in iEDDA reactions is a direct consequence of their molecular structure. The key factor is the degree of ring strain in the eight-membered ring.
Stability and Considerations
While highly reactive, TCO derivatives can exhibit stability issues. They can be sensitive to acidic or basic conditions and are photosensitive, with the potential to isomerize to the less reactive cis-conformer.[6] Furthermore, some TCOs can be deactivated by high concentrations of thiols present in biological systems.[5] For applications requiring long-term stability, more stable derivatives like dioxolane-fused trans-cyclooctenes (d-TCO) have been developed, which maintain high reactivity while exhibiting enhanced stability.[8]
Conclusion
The this compound mediated iEDDA reaction is a powerful and versatile tool in the arsenal of chemical biologists and drug development professionals. Its rapid, specific, and bioorthogonal nature allows for the precise modification of biomolecules in complex environments. A thorough understanding of its mechanism, kinetics, and the factors influencing its reactivity and stability is crucial for the successful design and execution of experiments leveraging this remarkable chemistry. The continued development of novel TCO derivatives with fine-tuned properties promises to further expand the scope and impact of iEDDA reactions in advancing biomedical science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 11. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
The Role of (R)-TCO-OH in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-TCO-OH, a specific stereoisomer of trans-cyclooctenol, has emerged as a pivotal tool in the field of bioorthogonal chemistry. Its significance lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry." This reaction, characterized by its exceptionally rapid kinetics and biocompatibility, allows for the precise and efficient covalent ligation of molecules in complex biological environments without the need for a catalyst. The hydroxyl group of this compound provides a versatile handle for its incorporation into a wide array of biomolecules and therapeutic agents, making it an invaluable reagent for applications ranging from cellular imaging to targeted drug delivery and the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).
Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The utility of this compound is rooted in its reaction with 1,2,4,5-tetrazines. This is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (TCO) serves as the dienophile.[1] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly under physiological conditions (aqueous environment, neutral pH, and 37°C).[2][3] The initial cycloaddition forms an unstable intermediate that quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine product.[1] This irreversible step and the formation of a gaseous byproduct make the reaction highly favorable and easy to monitor.
dot
Caption: General mechanism of the IEDDA reaction between this compound and a tetrazine.
Quantitative Data: Reaction Kinetics
The reaction between TCO derivatives and tetrazines is among the fastest bioorthogonal reactions known. The rate is influenced by the substituents on both the TCO and the tetrazine, as well as the stereochemistry of the TCO. Specifically, the axial isomer of TCO-OH is known to be more reactive than the equatorial isomer due to higher ground-state energy.[2][4]
| TCO Derivative | Tetrazine Derivative | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³ | [1][2] |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine | PBS/MeOH (95:5) | 25 | 150,000 ± 8,000 | [4] |
| axial isomer of 5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | PBS/MeOH (95:5) | 25 | 70,000 ± 1,800 | [4] |
| equatorial isomer of 5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | PBS/MeOH (95:5) | 25 | 22,400 ± 40 | [4] |
| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine derivative | Water | 25 | (3,300 ± 40) x 10³ | [2] |
| TCO-PEG₄ | Me2Pyr-Tz | DPBS | 37 | 5,120 | [5] |
| TCO-PEG₄ | MePh-Tz | DPBS | 37 | 990 | [5] |
Key Applications and Experimental Protocols
The versatility of this compound has led to its adoption in several cutting-edge applications within drug development and chemical biology.
Bioconjugation and Labeling of Proteins
This compound can be readily derivatized, for instance, into an N-hydroxysuccinimide (NHS) ester, which can then be used to label proteins on primary amines (e.g., lysine residues). The resulting TCO-labeled protein can be specifically conjugated to any molecule carrying a tetrazine moiety.
Experimental Protocol: Protein Labeling with a TCO-NHS Ester
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[1]
-
-
TCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching (Optional):
-
Purification:
Pretargeted Nuclear Imaging
In this strategy, a TCO-conjugated antibody is first administered to a subject. After the antibody has had sufficient time to accumulate at the target site (e.g., a tumor) and clear from circulation, a radiolabeled tetrazine is administered. The rapid click reaction between the TCO and tetrazine allows for highly specific imaging of the target site with minimal background signal.[1][7][8]
dot
Caption: Workflow for pretargeted nuclear imaging using TCO-tetrazine click chemistry.
"Click-to-Release" Drug Delivery
This compound can be used as a cleavable linker for targeted drug delivery. In this approach, a therapeutic agent is "caged" by attaching it to the TCO moiety. The resulting prodrug is inactive. When the TCO-caged prodrug reaches its target, which has been labeled with a tetrazine, the click reaction occurs. The subsequent electronic rearrangement of the adduct leads to the release of the active drug.[9][10][11]
dot
Caption: Mechanism of "click-to-release" for targeted drug activation.
Synthesis of PROTACs
This compound is also employed as a linker in the synthesis of PROTACs.[8][12] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The TCO moiety can be incorporated into the linker, allowing for the modular construction of PROTACs via click chemistry.
dot
Caption: Logical workflow for the synthesis and action of a TCO-linked PROTAC.
Conclusion
This compound is a powerful and versatile reagent in the click chemistry toolbox. Its participation in the exceptionally fast and bioorthogonal IEDDA reaction with tetrazines has enabled significant advancements in bioconjugation, in vivo imaging, and targeted drug delivery. For researchers and drug development professionals, a thorough understanding of its properties, reaction kinetics, and experimental applications is crucial for harnessing its full potential in creating next-generation diagnostics and therapeutics.
References
- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. interchim.fr [interchim.fr]
- 7. Click activated protodrugs against cancer increase the therapeutic potential of chemotherapy through local capture and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TCO-OH: A Technical Guide for Researchers and Drug Development Professionals
(R)-trans-Cyclooct-4-enol , commonly abbreviated as (R)-TCO-OH , is a pivotal reagent in the field of bioorthogonal chemistry. Its unique structural and chemical properties make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of this compound, focusing on its structure, chemical properties, and applications, with detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.
Core Structure and Chemical Properties
This compound is a derivative of trans-cyclooctene, the most reactive and commonly used dienophile in bioorthogonal chemistry. The "TCO" designation refers to the strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its exceptional reactivity. The "(R)" specifies the stereochemistry at the hydroxyl-bearing carbon, and "-OH" indicates the presence of a hydroxyl group, which serves as a versatile handle for further chemical modifications.[1]
The key feature of this compound is its ability to undergo an inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[2] This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| CAS Number | 39637-78-0 | [2] |
| Appearance | Liquid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark.Long-term (months to years): -20°C. | [4] |
| Shelf Life | Stable for several weeks during standard shipping. | [4] |
Reactivity and Bioorthogonal Applications
The utility of this compound is rooted in its participation in the iEDDA reaction. This cycloaddition between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene) is the fastest known bioorthogonal ligation.[4] The reaction is irreversible and produces only nitrogen gas as a byproduct.[3]
This rapid and specific reactivity allows for the precise labeling and manipulation of biomolecules in complex biological environments, such as in living cells or whole organisms.[5][6]
Key applications include:
-
Bioconjugation: Site-specific modification of proteins, antibodies, and peptides.[6][7]
-
PROTACs: this compound serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[2][8]
-
Live-Cell Imaging: Pre-targeting strategies where a TCO-labeled antibody is administered first, followed by a tetrazine-conjugated imaging agent.
-
Drug Delivery: Development of "click-to-release" systems for targeted drug delivery.
Signaling Pathway: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The diagram below illustrates the mechanism of the iEDDA reaction between this compound and a generic tetrazine molecule.
Experimental Protocols
This section provides a detailed, generalized protocol for the ligation of a TCO-functionalized protein with a tetrazine-functionalized molecule. This protocol is based on common laboratory practices for bioconjugation.[3][9][10]
Protocol: Protein-Protein Ligation using TCO-Tetrazine Chemistry
1. Preparation of TCO- and Tetrazine-Functionalized Proteins
This initial step involves activating proteins with TCO and tetrazine moieties, typically using N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (e.g., lysine residues).
-
Materials:
-
Protein A and Protein B (1-5 mg/mL in PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
If the protein buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[10]
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[3]
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[10]
-
Incubate the reaction mixture for 60 minutes at room temperature.[3][9]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9]
-
Repeat steps 2-7 for Protein B using the methyl-tetrazine-PEG-NHS ester.
-
2. TCO-Tetrazine Ligation
-
Procedure:
-
Mix the TCO-functionalized Protein A with the tetrazine-functionalized Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[3][9] The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorption band between 510 and 550 nm).[3]
-
The resulting protein-protein conjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[9]
-
Store the final conjugate at 4°C.[9]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical protein labeling experiment using this compound and a tetrazine-NHS ester.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. Its robust and versatile nature continues to drive innovation in chemical biology and targeted therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Synthesis and Purification of (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a critical reagent in bioorthogonal chemistry. The methodologies detailed herein are compiled from established literature, offering a basis for the reliable production of this valuable compound. This document focuses on providing structured data, detailed experimental protocols, and visual workflows to aid in the practical application of these procedures.
Introduction
This compound is a hydroxyl-functionalized trans-cyclooctene derivative widely employed in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines. This "click chemistry" ligation is exceptionally fast and bioorthogonal, making it a powerful tool for in vivo imaging, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). The specific (R)-enantiomer is often desired to ensure stereospecificity in biological applications. This guide outlines a common and effective pathway for the synthesis and subsequent purification of this compound.
Synthesis of this compound: A Multi-Step Approach
The most prevalent and reliable method for synthesizing TCO-OH involves the photochemical isomerization of its cis-precursor, cis-cyclooct-4-enol. To obtain the specific (R)-enantiomer, an enantioselective synthesis or a chiral resolution step is required. The following sections detail a plausible and commonly referenced pathway.
Synthesis Pathway Overview
The synthesis of this compound is typically a three-step process starting from 1,5-cyclooctadiene. The key steps include:
-
Epoxidation of 1,5-cyclooctadiene to form the monoepoxide.
-
Reduction of the epoxide to yield cis-cyclooct-4-enol (CCO-OH).
-
Photoisomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol (TCO-OH).
An enantioselective approach can be introduced during the synthesis of the cis-precursor, or a chiral resolution can be performed on the racemic final product. For the purpose of this guide, we will focus on the synthesis of the racemic TCO-OH followed by a discussion on potential chiral resolution strategies, as direct enantioselective syntheses are not as widely documented in readily available literature.
Experimental Protocols
This procedure aims to produce the mono-epoxide of 1,5-cyclooctadiene, which serves as the precursor for the subsequent reduction step.[1]
-
Reagents and Materials:
-
1,5-Cyclooctadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve 1,5-cyclooctadiene in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution of 1,5-cyclooctadiene over a period of 1-2 hours with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer using a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel.
-
The epoxide is reduced to the corresponding alcohol, yielding the cis-isomer of cyclooct-4-enol.[1]
-
Reagents and Materials:
-
Epoxide from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and slowly add a solution of the epoxide in the same anhydrous solvent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cis-cyclooct-4-enol.
-
Purify the product by flash column chromatography.
-
This critical step converts the thermodynamically more stable cis-isomer to the strained trans-isomer using UV light. A flow photochemistry setup is often employed to improve yield by continuously removing the trans-product as it forms.[1][2][3]
-
Reagents and Materials:
-
cis-Cyclooct-4-enol
-
Methyl benzoate (sensitizer)
-
Anhydrous diethyl ether or a mixture of diethyl ether and hexanes
-
Silver nitrate (AgNO₃) impregnated silica gel
-
Ammonium hydroxide solution
-
Flow photoreactor with a UV lamp (254 nm)
-
Peristaltic pump
-
Chromatography column
-
-
Procedure:
-
Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in the chosen solvent.
-
Pack a chromatography column with silica gel and a top layer of silver nitrate-impregnated silica gel.
-
Set up the flow system by circulating the reaction mixture from a reservoir, through the photoreactor, then through the AgNO₃/silica gel column, and back to the reservoir using a peristaltic pump.
-
Irradiate the solution with a 254 nm UV lamp while it circulates through the system. The trans-isomer will be selectively retained on the AgNO₃/silica gel column.
-
Monitor the reaction progress by periodically analyzing the circulating solution (e.g., by GC or TLC) for the disappearance of the cis-isomer.
-
Once the reaction is complete, dismantle the column and wash the AgNO₃/silica gel with the reaction solvent to remove any remaining cis-isomer.
-
Elute the complexed trans-cyclooct-4-enol from the silica gel by washing with a solution of ammonium hydroxide in an organic solvent (e.g., methanol or diethyl ether).
-
Collect the eluate, wash with water to remove ammonia, dry the organic layer, and concentrate under reduced pressure to obtain the crude trans-cyclooct-4-enol as a mixture of diastereomers.
-
Purification of this compound
The crude product from the photoisomerization is a racemic mixture of trans-cyclooct-4-enol. To obtain the enantiopure this compound, a purification step involving chiral separation is necessary.
Purification Workflow
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[4][5] The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
-
General Procedure:
-
Dissolve the crude racemic trans-cyclooct-4-enol in the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Elute the enantiomers with the mobile phase at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the desired (R)-enantiomer. The elution order of the enantiomers will depend on the specific chiral column and mobile phase used and may need to be determined empirically or by comparison to a known standard.
-
Combine the collected fractions of the (R)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.
-
Assess the enantiomeric purity of the final product by re-injecting a small sample onto the chiral HPLC column.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and characterization of TCO-OH. It is important to note that yields can vary depending on the specific reaction conditions and scale. Data for the enantiopure this compound is less commonly reported; therefore, the data presented here is largely based on the synthesis of the racemic mixture.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1. Epoxidation | Monoepoxide of 1,5-cyclooctadiene | 70-85% |
| 2. Reduction | cis-Cyclooct-4-enol | 85-95% |
| 3. Photoisomerization | trans-Cyclooct-4-enol (racemic) | 30-50% (axial + equatorial) |
| 4. Chiral Resolution | This compound | <50% (theoretical max) |
Table 2: Characterization Data for TCO-OH
| Analysis | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | Olefinic protons: ~5.5-6.0 ppmCarbinol proton: ~3.5-4.0 ppmAliphatic protons: ~1.2-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ, ppm) | Olefinic carbons: ~130-140 ppmCarbinol carbon: ~65-75 ppmAliphatic carbons: ~20-40 ppm |
| Mass Spec. | m/z | [M+H]⁺: 127.1096 (calculated for C₈H₁₅O⁺) |
| Purity (HPLC) | Enantiomeric Excess (ee) | >98% for purified this compound |
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful execution and optimization. The key photoisomerization step benefits greatly from a flow chemistry setup to achieve reasonable yields. The final and most critical step for obtaining the desired enantiomer is the chiral resolution, for which HPLC is a highly effective method. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of bioorthogonal chemistry and drug development, enabling the production of this essential chemical tool. Further optimization of each step may be required to achieve desired yields and purity on a larger scale.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 5. Synthetic methodology towards allylic trans -cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03216F [pubs.rsc.org]
The Strategic Role of (R)-TCO-OH in Next-Generation PROTAC Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-TCO-OH, a key building block in the innovative design of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core function in facilitating bioorthogonal, in-cell assembly of PROTACs, present relevant quantitative data for analogous systems, provide detailed experimental protocols for evaluation, and visualize the critical biological pathways and experimental workflows involved.
Introduction: The Evolution of PROTACs and the Rise of Click Chemistry
PROTACs are heterobifunctional molecules that offer a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2][3] These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and E3 ligase into proximity, PROTACs hijack the cell's ubiquitin-proteasome system to induce ubiquitination and subsequent degradation of the target protein.[2][4]
While traditional PROTACs are synthesized as single, large molecules, a newer strategy involves the in-cell assembly of two smaller, more cell-permeable precursors. This is where this compound plays a pivotal role. As a click chemistry reagent, this compound contains a strained trans-cyclooctene (TCO) group. This group undergoes a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified component within the cellular environment.[1][5][6] This "in-cell click" reaction forms a stable PROTAC molecule, enabling targeted protein degradation. This approach, often termed "CLIPTACs" (in-cell click-formed proteolysis-targeting chimeras), can overcome challenges associated with the high molecular weight and suboptimal pharmacokinetic properties of pre-formed PROTACs.[2][6]
The Mechanism of Action of this compound in PROTAC Assembly
This compound serves as a critical linker component for one-half of a two-part PROTAC system. The typical strategy involves functionalizing a ligand for the protein of interest (e.g., JQ1 for BRD4) with this compound. The other precursor is an E3 ligase ligand (e.g., thalidomide for Cereblon) modified with a tetrazine group.[5][6]
The process unfolds as follows:
-
The two smaller, more membrane-permeable precursors are independently administered and enter the cell.
-
Inside the cell, the TCO group of the POI ligand rapidly and specifically reacts with the tetrazine group of the E3 ligase ligand via the iEDDA click reaction.
-
This bioorthogonal reaction forms a stable, full-length PROTAC molecule in situ.
-
The newly formed PROTAC then proceeds through the canonical mechanism: inducing the formation of a ternary complex between the POI and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.
Quantitative Data for TCO-Containing PROTAC Systems
While specific quantitative data for PROTACs assembled using the this compound isomer are not extensively available in the public domain, the following tables present representative data for PROTACs targeting BRD4 and ERK1/2, which are commonly studied with in-cell click chemistry approaches. This data illustrates the typical degradation efficiency (DC₅₀ and Dₘₐₓ) observed with these systems.
Table 1: Degradation Efficiency of Representative BRD4-Targeting PROTACs
| PROTAC/System | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |
|---|---|---|---|---|---|
| dBET1 | HeLa | ~25 | >95 | CRBN | [7] |
| ARV-825 | HCT116 | <1 | ~98 | CRBN | [7] |
| MZ1 | HeLa | ~100 | ~80 | VHL | [8] |
| CLIPTAC (JQ1-TCO + Tz-thalidomide) | HeLa | ~10,000 | Significant degradation | CRBN | [6] |
Note: The higher DC₅₀ for the CLIPTAC system reflects the concentration of the precursor molecules required to achieve degradation.
Table 2: Degradation Efficiency of Representative ERK1/2-Targeting PROTACs
| PROTAC/System | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |
|---|---|---|---|---|---|
| B1-10J | HCT116 | 102 | >90 | Not Specified | [5] |
| B1-10J | Calu-6 | 85 | >90 | Not Specified | [5] |
| CLIPTAC (ERK1/2 inhibitor-TCO + Tz-thalidomide) | HeLa | ~10,000 | Significant degradation | CRBN | [6] |
Note: As with the BRD4 CLIPTAC, the DC₅₀ reflects the precursor concentrations.
Signaling Pathways Targeted by TCO-Assembled PROTACs
The signaling pathways affected by these PROTACs are determined by the protein of interest being targeted. Two common targets for proof-of-concept studies with clickable PROTACs are BRD4 and ERK1/2.
BRD4 Degradation and Downstream Effects
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes, most notably c-MYC. Degradation of BRD4 leads to the suppression of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TCO-OH: A Technical Guide to Stability and Recommended Storage
For Researchers, Scientists, and Drug Development Professionals
(R)-trans-cyclooctenol, or (R)-TCO-OH, is a pivotal tool in the field of bioorthogonal chemistry, prized for its rapid and selective reactivity with tetrazines in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions. This "click chemistry" reaction has become indispensable for labeling and imaging biomolecules in complex biological systems. However, the inherent ring strain that grants this compound its high reactivity also makes it susceptible to degradation. Understanding the stability profile and optimal storage conditions of this compound is therefore critical for ensuring the reproducibility and success of experiments in drug development and other research applications.
This technical guide provides a comprehensive overview of the stability of this compound and related trans-cyclooctene derivatives, offering recommended storage and handling protocols to maximize its shelf-life and performance.
Recommended Storage and Handling
To preserve the integrity of this compound, it is imperative to adhere to strict storage and handling guidelines. The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer. This process can be accelerated by exposure to heat, light, and certain chemical conditions.
Key Recommendations:
-
Temperature: Store this compound as a solid at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C can be acceptable.
-
Light and Moisture: The compound should be protected from light and moisture. Store in a tightly sealed, opaque container.
-
Solvents: When preparing solutions, use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Shipping: this compound is generally stable enough for shipping at ambient temperatures for a few weeks.
Stability Profile of this compound and Related Derivatives
Quantitative Stability Data for TCO Derivatives
The following table summarizes available quantitative stability data for various TCO derivatives. It is important to note that this data should be used as a reference, as the stability of this compound may differ.
| TCO Derivative | Condition | Time | Stability Outcome |
| TCO-antibody conjugate | in vivo | 24 hours | 75% remained reactive |
| d-TCO | Phosphate-buffered D₂O | 14 days | No degradation or isomerization observed |
| d-TCO | Human serum, room temp. | 4 days | >97% remained as trans-isomer |
| Generic TCO | DMSO-d₆, 90°C | 20 minutes | 2% isomerization to cis-isomer |
| Generic TCO | DMSO-d₆, 90°C | 70 minutes | 10% isomerization to cis-isomer |
| s-TCO | 30 mM mercaptoethanol in D₂O-PBS, pD 7.4 | 18.5 hours | 100% isomerization to cis-isomer |
| s-TCO with Trolox | 30 mM mercaptoethanol in D₂O-PBS, pD 7.4 | 29.5 hours | <5% isomerization |
Experimental Protocols
To assess the stability of this compound, researchers can employ analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies for these key experiments.
Protocol 1: ¹H NMR Spectroscopy for Monitoring Isomerization
This protocol outlines the use of ¹H NMR to quantify the extent of isomerization of this compound to its cis-isomer over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). The vinylic protons of the trans- and cis-isomers will have distinct chemical shifts, allowing for their differentiation.
-
Store the NMR tube under the desired test conditions (e.g., specific temperature, exposure to light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the vinylic protons of both the trans- and cis-isomers in each spectrum.
-
Calculate the percentage of isomerization at each time point using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100
Protocol 2: HPLC-Based Stability Assay
This protocol describes the use of reverse-phase HPLC to monitor the degradation of this compound.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare samples for analysis by diluting the stock solution in the desired test buffer or solvent (e.g., phosphate-buffered saline at a specific pH).
-
Inject a sample into the HPLC system at t=0 to obtain an initial chromatogram.
-
Incubate the remaining samples under the desired test conditions.
-
At specified time points, inject samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
fundamental principles of (R)-TCO-OH bioorthogonal chemistry
An In-depth Technical Guide to the Fundamental Principles of (R)-TCO-OH Bioorthogonal Chemistry
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] Coined by Carolyn R. Bertozzi, this field has become indispensable for studying biomolecules in real-time within their natural environment.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a trans-cyclooctene (TCO).[4][5] This reaction is renowned for its exceptionally fast kinetics, specificity, and the fact that it operates without the need for a catalyst.[5][6]
This compound, a specific stereoisomer of trans-cyclooct-4-enol, is a widely utilized TCO derivative in bioorthogonal applications.[4] Its hydroxyl group provides a convenient handle for conjugation to various biomolecules, while its strained trans-alkene geometry ensures rapid and specific reaction with tetrazine counterparts.[4][7] This guide provides a detailed overview of the core principles of this compound chemistry, including its reaction mechanism, kinetics, stability, and key experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Chemistry
Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The reactivity of TCO derivatives is primarily driven by the significant ring strain of the trans-configured double bond within the eight-membered ring.[8][9] This strain is released upon reaction with a tetrazine, providing a strong thermodynamic driving force for a [4+2] cycloaddition.[8] The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The electron-poor tetrazine (diene) rapidly reacts with the strained, electron-rich trans-cyclooctene (dienophile).[10] This forms an unstable, bicyclic intermediate.[10]
-
Retro-Diels-Alder Elimination: The intermediate undergoes a rapid cycloreversion, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[8]
This reaction is characterized by its high specificity and bioorthogonality; neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems, such as amines or thiols.[8][11]
Reactivity and Kinetics
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 107 M-1s-1.[4][11] This enables efficient conjugation even at the low micromolar or nanomolar concentrations typical in biological systems.[5] The reactivity is influenced by several factors:
-
Ring Strain: trans-Cyclooctenes are significantly more reactive than their cis-isomers due to the inherent strain of the trans double bond in the eight-membered ring.[9]
-
Stereochemistry: The orientation of substituents on the TCO ring is crucial. For hydroxylated TCOs like this compound, the axial isomer is reported to be more reactive than the corresponding equatorial isomer.[4][12] This is attributed to the axial isomer being higher in energy, thus reducing the activation energy of the reaction.[4]
-
TCO Derivatives: Fusing additional rings to the cyclooctene core can further increase ring strain and enhance reactivity.[13]
The table below compares the second-order rate constants of various TCO derivatives with a common tetrazine partner, illustrating the high reactivity of the TCO scaffold.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Reference(s) |
| trans-Cyclooctene | TCO | ~2,000 | [4] |
| axial-5-hydroxy-trans-cyclooctene | a-TCO-OH | ~70,000 - 150,000 | [4][8] |
| cis-Dioxolane fused trans-cyclooctene | d-TCO | ~366,000 | [4] |
| Strained trans-cyclooctene | s-TCO | ~3,300,000 | [4] |
Stability
While highly reactive, TCO derivatives must also be sufficiently stable in biological environments to be effective. This compound exhibits good stability in aqueous solutions and is less prone to isomerization compared to more highly strained derivatives like s-TCO.[4] However, TCOs can be susceptible to thiol-promoted isomerization to the less reactive cis-isomer.[4][14] For applications requiring long-term stability in vivo, the balance between reactivity and stability is a key consideration, and derivatives like TCO-OH are often preferred.[4][14]
"Click-to-Release" Applications
A significant advancement in TCO chemistry is the "click-to-release" strategy.[15][16] In this approach, a cargo molecule (e.g., a drug) is attached to the TCO via a carbamate, carbonate, or ether linkage at an allylic position.[16][17] The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the TCO structure. This leads to a 1,4-elimination reaction that cleaves the linker and releases the unmodified cargo molecule, along with CO₂ and an amine byproduct.[4][16] This strategy allows for the targeted delivery and release of therapeutic agents at a specific site of action.[7][15]
Experimental Protocols
The following are generalized protocols for the common use of TCO reagents in bioconjugation. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.
Protocol 1: Conjugation of TCO-NHS Ester to a Protein
This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein, such as an antibody, with a TCO-NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[8]
-
TCO-NHS ester (e.g., TCO-PEG-NHS) dissolved in anhydrous DMSO to a stock concentration of 10 mM.[8]
-
Reaction buffer (e.g., PBS, pH 7.4-8.0).
-
Size exclusion chromatography (SEC) or spin desalting columns for purification.
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete for reaction with the NHS ester.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8] The final concentration of DMSO should be kept low (<10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-NHS ester and byproducts by SEC or using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[18]
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per protein, using MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore and measuring absorbance.
Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe
This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or drug).
Materials:
-
TCO-modified protein in reaction buffer (e.g., PBS, pH 7.4).
-
Tetrazine-labeled molecule dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dilute the tetrazine-labeled molecule stock solution into the reaction buffer.
-
Ligation Reaction: Add a slight molar excess (e.g., 1.5- to 5-fold) of the tetrazine-labeled molecule to the TCO-modified protein solution.
-
Incubation: Due to the fast kinetics, the reaction is often complete within minutes to an hour at room temperature.[19][20] Incubation times can be optimized as needed.
-
Analysis/Purification: Analyze the resulting conjugate using SDS-PAGE, mass spectrometry, or fluorescence imaging. If necessary, purify the final conjugate from the excess tetrazine reagent using SEC or dialysis.[8]
Conclusion
The this compound-tetrazine ligation represents a pinnacle of bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its robust performance under physiological conditions has established it as an essential tool for a wide array of applications, from live-cell imaging and proteomics to the development of advanced antibody-drug conjugates and pretargeting strategies in nuclear medicine.[4][5][6] A thorough understanding of its core principles—the strain-promoted IEDDA mechanism, the factors governing reactivity and stability, and the potential for "click-to-release" functionality—is critical for leveraging this powerful chemistry to its full potential in research and therapeutic development.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. 5-OH-TCO - Synvenio [synvenio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic methodology towards allylic trans -cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03216F [pubs.rsc.org]
- 18. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
(R)-TCO-OH safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for (R)-TCO-OH ((R)-trans-cyclooctenol), a critical reagent in bioorthogonal chemistry. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes information from supplier data for the synonymous compound (E)-cyclooct-4-enol, public chemical databases, and general laboratory safety protocols for reactive chemical compounds.
Chemical Identification and Properties
This compound is a strained cyclooctene derivative containing a hydroxyl group. This structure allows for its application in "click chemistry," particularly in the strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions.
| Property | Value | Source |
| Chemical Name | (R)-trans-cyclooctenol, (E)-cyclooct-4-en-1-ol | |
| CAS Number | 85081-69-2 | [1][2][3] |
| Molecular Formula | C₈H₁₄O | [1][2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [2][3][4][5] |
| Appearance | Liquid | [2] |
| Purity | >90% (typical) | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (E)-cyclooct-4-enol is classified with the following hazard.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation |
| Danger | H318: Causes serious eye damage.[6][7] |
Toxicological Data:
Handling and Personal Protective Equipment (PPE)
Given the identified hazards and the reactive nature of trans-cyclooctenes, stringent safety protocols are mandatory.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash Station and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Body Part | Required PPE | Specification/Standard |
| Eyes/Face | Safety goggles and a face shield. | ANSI Z87.1 compliant. |
| Hands | Chemical-resistant gloves. | Nitrile or other appropriate material. |
| Body | Laboratory coat. | --- |
A risk assessment should be performed for any new or modified procedures involving this chemical.
First Aid Measures
In case of exposure to this compound, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound and to ensure safety.
| Parameter | Recommendation |
| Storage Temperature | -20°C.[5][9][10] |
| Storage Conditions | Store in a tightly sealed container in a dry and dark place.[5][9] Protect from light and moisture.[10] |
| Solvent Usage | Use anhydrous solvents such as DMSO or DMF for reconstitution to maintain stability.[9][10] |
| Stability | The half-life of TCO is short as it can naturally isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[1] |
Disposal Considerations
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste separately from other laboratory waste.
-
Labeling: Clearly label waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, in accordance with local, state, and federal regulations.
Experimental Protocols and Workflows
General Handling Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
Bioorthogonal Reaction Pathway
This compound is primarily used in bioorthogonal "click" reactions with tetrazine-containing molecules. This reaction is an inverse-electron-demand Diels-Alder cycloaddition.
Caption: The reaction of this compound with a tetrazine derivative.
References
- 1. TCO-OH, 85081-69-2 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C8H14O | CID 89836243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. 4-Cycloocten-1-ol | C8H14O | CID 5381510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclooct-4-en-1-ol | C8H14O | CID 98392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TCO-OH (equatorial), CAS 85081-69-2 | AxisPharm [axispharm.com]
- 10. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
An Introductory Guide to (R)-TCO-OH in Bioconjugation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (R)-TCO-OH, a key reagent in the field of bioconjugation. We will delve into its applications, reaction mechanisms, and provide detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound and Bioorthogonal Chemistry
This compound, or (R)-(+)-trans-Cyclooct-4-enol, is a strained cyclooctene derivative that has gained significant traction in the realm of bioorthogonal chemistry.[1] Its importance lies in its ability to participate in highly rapid and selective click chemistry reactions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners.[2][3] This reaction is characterized by its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[2][3] These features make this compound an invaluable tool for a wide range of applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][4]
The reactivity of trans-cyclooctenes is largely attributed to the strain of the trans-double bond within the eight-membered ring.[5] this compound exists as two diastereomers, axial and equatorial, with the axial isomer generally exhibiting faster reaction rates.[6] The hydroxyl group on the this compound molecule provides a convenient handle for conjugation to biomolecules.[7]
The TCO-Tetrazine Ligation: A Powerful Tool
The reaction between a trans-cyclooctene (TCO) and a tetrazine is the cornerstone of its utility in bioconjugation. This IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate.[8] This reaction is highly specific and does not interfere with native biological processes, making it truly bioorthogonal.[2]
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation is dependent on the specific structures of both the TCO and the tetrazine, as well as the reaction conditions. The following table summarizes reported second-order rate constants for various TCO-tetrazine pairs to provide a comparative overview.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | [2] |
| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | [2] |
| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [2] |
| TCO | Various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230 | [2] |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | [2] |
| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | N/A | N/A | ~150,000 | [9] |
| d-TCO (syn-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | (366 ± 15) x 10³ | [10] |
| d-TCO (anti-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | (318 ± 3) x 10³ | [10] |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³ | [10] |
| a-TCO diol derivative | 3,6-dipyridyl-s-tetrazine derivative | N/A | N/A | (150 ± 8) x 10³ | [10] |
| water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine derivative | N/A | N/A | (3,300 ± 40) x 10³ | [10] |
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to biomolecules, followed by the ligation with a tetrazine-functionalized molecule.
Activation of the this compound Hydroxyl Group
The hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines. Therefore, it must first be activated. Below are two common methods for this activation.
This protocol describes the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add N-Hydroxysuccinimide (1.2 equivalents) and N,N'-Diisopropylcarbodiimide (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the TCO-NHS ester.
-
The purified TCO-NHS ester can be dissolved in anhydrous DMSO or DMF to prepare a stock solution for bioconjugation.
Conjugation of TCO-NHS Ester to a Protein
This protocol outlines the general procedure for labeling a protein with the prepared TCO-NHS ester.
Materials:
-
TCO-NHS ester stock solution (in anhydrous DMSO or DMF)
-
Protein solution (1-5 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or size-exclusion chromatography system
Procedure:
-
Prepare the protein solution in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography.
-
The purified TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.
TCO-Tetrazine Ligation
This protocol describes the final step of ligating the TCO-functionalized protein with a tetrazine-labeled molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the TCO-labeled protein in the reaction buffer.
-
Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.
-
Incubate the reaction for 10-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.
Stability and Storage
Proper handling and storage of this compound and its derivatives are crucial for maintaining their reactivity.
-
This compound and its derivatives should be stored at –20°C, protected from light and moisture. [4][7]
-
When working with TCO reagents, it is advisable to use anhydrous solvents such as DMSO or DMF to prepare stock solutions. [4][7]
-
Avoid prolonged exposure to light to preserve the integrity of the trans-cyclooctene ring. [7] More reactive TCOs can be prone to deactivation upon long-term storage.[11]
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its participation in the rapid and bioorthogonal TCO-tetrazine ligation has enabled significant advancements in various areas of biomedical research and drug development. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective use of this compound. By following the outlined procedures for activation, conjugation, and ligation, researchers can confidently employ this technology to achieve their specific bioconjugation goals. The continued development and application of TCO-based chemistries promise to unlock new possibilities in the precise engineering of complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonyldiimidazole/1-hydroxybenzotriazole activation in polymer phase synthesis of the arginine rich proalbumin hexapeptide extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-TCO-OH Mediated PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This approach provides a powerful alternative to traditional occupancy-based inhibitors. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker, allows for rational design and optimization.[1]
This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, utilizing a (R)-TCO-OH linker. The synthesis is based on the "in-cell click-formed proteolysis targeting chimeras" (CLIPTAC) strategy, where the final PROTAC is assembled from two precursor molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[2] This bioorthogonal click chemistry approach offers high efficiency and specificity, enabling the modular and rapid assembly of PROTACs.[2]
Principle of this compound Mediated PROTAC Synthesis
The synthesis strategy involves two key components:
-
A TCO-functionalized ligand for the target protein: In this protocol, the BRD4 inhibitor JQ1 is functionalized with a trans-cyclooctene moiety. While the specific protocol herein details the synthesis of a JQ1-TCO conjugate, the this compound linker can be conjugated to various target protein ligands.
-
A tetrazine-functionalized ligand for an E3 ligase: Here, the E3 ligase cereblon (CRBN) ligand, thalidomide, is modified with a tetrazine group.
These two precursors are then combined in the final step through a highly efficient and selective iEDDA "click" reaction to form the active PROTAC. This modular approach facilitates the rapid generation of PROTAC libraries with diverse linkers for structure-activity relationship (SAR) studies.[3]
Signaling Pathway of BRD4 Degradation
BRD4 is a key epigenetic reader that plays a critical role in the transcription of various oncogenes, most notably c-MYC.[4] By recruiting an E3 ligase to BRD4, the synthesized PROTAC induces the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the downregulation of c-MYC and other downstream targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
References
- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Protein Labeling with (R)-TCO-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins using (R)-TCO-OH, a trans-cyclooctene derivative employed in bioorthogonal chemistry. The protocols herein leverage the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This "click chemistry" approach allows for the precise modification of proteins under physiological conditions, making it an invaluable tool for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and proteomic probes.[1]
The "(R)-" designation in this compound refers to a specific enantiomer of the trans-cyclooctenol. The stereochemistry of the substituent on the TCO ring plays a crucial role in its reactivity, with the axial conformation generally exhibiting faster reaction kinetics than its equatorial counterpart.[2][3][4] The selection of the (R)-isomer, which preferentially adopts an axial conformation, is therefore intended to maximize the rate of the ligation reaction with a tetrazine-modified molecule.[4]
This guide is divided into two main experimental protocols:
-
Activation of this compound to (R)-TCO-NHS Ester: A necessary step to make the TCO moiety reactive towards primary amines (e.g., lysine residues) on the protein surface.
-
Protein Labeling with (R)-TCO-NHS Ester and Subsequent Tetrazine Ligation: The core protocol for conjugating the activated TCO to the protein of interest and the subsequent bioorthogonal reaction with a tetrazine-labeled molecule.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overall experimental workflow for protein labeling with this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the TCO-tetrazine ligation reaction, providing a basis for experimental design and optimization.
| Parameter | Value | Notes |
| Second-Order Rate Constants (k₂) | ||
| TCO with 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 M⁻¹s⁻¹ | The foundational TCO structure. |
| Axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 M⁻¹s⁻¹ | Increased reactivity due to the axial substituent. |
| cis-Dioxolane-fused TCO (d-TCO) | ~366,000 M⁻¹s⁻¹ | Demonstrates enhanced reactivity and stability. |
| Reaction Conditions | ||
| pH for NHS Ester Labeling | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 for efficient reaction with primary amines. |
| Molar Excess of TCO-NHS Ester | 10 to 20-fold | Recommended molar excess over the protein. |
| Molar Excess of Tetrazine Probe | 1.1 to 2-fold | A slight excess of the tetrazine-labeled molecule is often used for the ligation step. |
| Reaction Time for NHS Ester Labeling | 1 - 4 hours at room temperature | Can also be performed overnight at 4°C. |
| Reaction Time for Tetrazine Ligation | 10 - 60 minutes at room temperature | The reaction is typically very fast. |
Experimental Protocols
Protocol 1: Activation of this compound to (R)-TCO-NHS Ester
This protocol describes the conversion of the hydroxyl group of this compound into a more reactive N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with N,N'-Disuccinimidyl carbonate (DSC).[5][6]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the solution, followed by the dropwise addition of triethylamine (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-TCO-NHS ester.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure (R)-TCO-NHS ester.
-
Storage: Store the purified (R)-TCO-NHS ester under desiccated conditions at -20°C.
Protocol 2: Protein Labeling with (R)-TCO-NHS Ester and Tetrazine Ligation
This protocol is divided into two stages: the labeling of the protein with the activated (R)-TCO-NHS ester and the subsequent bioorthogonal ligation with a tetrazine-functionalized molecule.
Stage A: Protein Labeling with (R)-TCO-NHS Ester
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
(R)-TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: a. Buffer exchange the protein into an amine-free buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.
-
(R)-TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of (R)-TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the (R)-TCO-NHS ester solution to the protein solution. b. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove the excess, unreacted (R)-TCO-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Stage B: Tetrazine Ligation
Materials:
-
TCO-labeled protein from Stage A
-
Tetrazine-labeled molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: a. Prepare the TCO-labeled protein in the reaction buffer. b. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: a. Mix the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used. b. Incubate the reaction for 10-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification (Optional): If necessary, the final protein conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.
Calculation of Degree of Labeling (DOL)
The degree of labeling, which represents the average number of TCO molecules per protein, can be determined after the tetrazine ligation if a chromophore-containing tetrazine is used.[7]
Procedure:
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the tetrazine-dye (A_dye).
-
Calculation:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where:
-
CF is the correction factor (A₂₈₀ of the dye / A_dye of the dye)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): Dye Conc. (M) = A_dye / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Labeling with (R)-TCO-NHS Ester | Hydrolysis of the NHS ester due to moisture. | Allow the vial of (R)-TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents for stock solutions. Prepare stock solutions immediately before use. |
| Presence of primary amines in the protein buffer (e.g., Tris, glycine). | Buffer exchange the protein into an amine-free buffer such as PBS. | |
| Suboptimal pH for the labeling reaction. | Ensure the pH of the reaction buffer is between 7.2 and 8.5. | |
| Slow or Incomplete Tetrazine Ligation | Low reactivity of the TCO-tetrazine pair. | Consider using a more reactive tetrazine derivative. |
| Steric hindrance around the labeling site. | If possible, introduce a PEG spacer to the TCO or tetrazine moiety to increase accessibility. | |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of the tetrazine-labeled molecule to the TCO-labeled protein. | |
| Protein Precipitation | High degree of labeling leading to aggregation. | Reduce the molar excess of the (R)-TCO-NHS ester or shorten the reaction time. |
| Poor solubility of the TCO or tetrazine reagent. | Use reagents with PEG spacers to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO) may be added if compatible with the protein. |
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)-T-OH in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-TCO-OH, a trans-cyclooctene derivative, for live cell imaging applications. This bioorthogonal chemical reporter enables the precise labeling and visualization of biomolecules in their native environment through the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe.
Introduction to this compound and Tetrazine Ligation
This compound is a click chemistry reagent featuring a strained trans-cyclooctene (TCO) ring.[1][2][3] This strained alkene readily undergoes a rapid and selective [4+2] cycloaddition reaction with a 1,2,4,5-tetrazine (Tz) derivative. This reaction, often referred to as the tetrazine ligation, is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[4][5] The reaction proceeds efficiently in aqueous media and within the complex environment of living cells without interfering with native biological processes.[5]
The general mechanism involves the TCO dienophile reacting with the tetrazine diene, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, resulting in a stable covalent bond.[4] This reaction is characterized by impressive rate constants, in some cases reaching up to 107 M-1s-1, making it ideal for in vivo applications.[4][5]
Applications in Live Cell Imaging
The versatility of the TCO-tetrazine ligation has led to its widespread adoption in various live cell imaging applications:
-
Cell Surface Labeling: this compound can be conjugated to molecules that target the cell surface, such as antibodies or metabolic labels for glycans. Subsequent addition of a tetrazine-fluorophore allows for specific visualization of these targets. For instance, metabolic glycoengineering can introduce tetrazine-functionalized sugars onto the cell surface, which can then be targeted by TCO-caged prodrugs for selective cancer cell imaging and drug delivery.[6]
-
Intracellular Protein Labeling: By genetically encoding non-canonical amino acids containing a TCO moiety into a protein of interest, researchers can achieve site-specific labeling.[7] Alternatively, systems like the HaloTag can be used, where the HaloTag protein is first labeled with a TCO-containing ligand, followed by incubation with a tetrazine-fluorophore.[8][9]
-
Spatiotemporal Control of Labeling: The development of photocaged dihydrotetrazines allows for light-activated tetrazine formation.[10][11][12] This provides precise spatiotemporal control over the labeling reaction, enabling researchers to label specific cells or subcellular regions at defined times by selectively applying light.[11][12]
-
"Click-to-Release" Drug Delivery: The TCO-tetrazine reaction can be engineered to trigger the release of a cargo molecule.[6][11] For example, a TCO-caged prodrug can be designed to release its active form only after reacting with a tetrazine targeted to a specific cell type, offering a powerful strategy for targeted therapy.[6]
Quantitative Data
The reaction kinetics of the TCO-tetrazine ligation are a key advantage. The following table summarizes reported second-order rate constants for various TCO derivatives with different tetrazines, providing a comparative overview of their reactivity. It is important to note that the reactivity can be influenced by the specific substituents on both the TCO and the tetrazine.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| TCO-OH | 3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine derivative | 101 ± 3 | [12] |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | [5] |
| sTCO (water-soluble derivative) | 3,6-dipyridyl-s-tetrazine derivative | (3,300 ± 40) x 10³ | [5] |
| TCO 4 | TAMRA-Tz 13 | - | [8] |
| sTCO 5 | TAMRA-Tz 13 | - | [8] |
| Ag-sTCO 6 | TAMRA-Tz 13 | - | [8] |
| dTCO 7 | TAMRA-Tz 13 | - | [8] |
Note: The table presents a selection of reported rate constants. For specific experimental conditions and detailed comparisons, please refer to the cited literature.
Experimental Protocols
Protocol 1: General Cell Surface Labeling
This protocol describes a general workflow for labeling the surface of live cells using this compound functionalized targeting molecules and a tetrazine-fluorophore.
Materials:
-
Live cells of interest
-
This compound conjugated to a targeting molecule (e.g., antibody, ligand)
-
Tetrazine-conjugated fluorophore (e.g., Tz-Fluor 488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Incubation with TCO-conjugate:
-
Prepare a working solution of the this compound conjugated targeting molecule in cell culture medium at the desired concentration (typically in the low µM to nM range).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the TCO-conjugate solution to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: Remove the TCO-conjugate solution and wash the cells 2-3 times with PBS to remove any unbound conjugate.
-
Incubation with Tetrazine-Fluorophore:
-
Prepare a working solution of the tetrazine-fluorophore in cell culture medium (typically in the low µM range).
-
Add the tetrazine-fluorophore solution to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C. The rapid kinetics of the reaction often allow for short incubation times.
-
-
Final Washing: Remove the tetrazine-fluorophore solution and wash the cells 2-3 times with PBS.
-
Imaging: Add fresh cell culture medium to the cells and proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Spatiotemporally Controlled Labeling using Photo-caged Tetrazine
This protocol outlines the steps for achieving single-cell resolution labeling using a light-activated tetrazine.
Materials:
-
Live cells (e.g., HeLa S3)
-
Photocaged dihydrotetrazine derivative (e.g., linked to a phospholipid for membrane labeling)
-
TCO-conjugated fluorophore (e.g., TCO-AF488)
-
PBS
-
Confocal microscope with a 405 nm laser for photoactivation
Procedure:
-
Cell Preparation: Plate cells on an imaging dish suitable for high-resolution microscopy.
-
Incubation with Photocaged Dihydrotetrazine:
-
Incubation with TCO-Fluorophore:
-
Incubate the washed cells with a solution of the TCO-conjugated fluorophore (e.g., 3 nM TCO-AF488 in PBS).[11]
-
-
Photoactivation and Labeling:
-
Identify the target cell or region of interest using the microscope.
-
Selectively irradiate the target area with a 405 nm laser (e.g., 20 mW for 20 seconds) to uncage the dihydrotetrazine, leading to the formation of the reactive tetrazine.[11]
-
The in situ generated tetrazine will then react with the TCO-fluorophore present in the medium.
-
-
Washing and Imaging:
Visualizations
Caption: General workflow for live cell surface labeling.
Caption: Workflow for spatiotemporal labeling.
Caption: "Click-to-release" prodrug activation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (R)-TCO-OH in In Vivo Click Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, a specific stereoisomer of trans-cyclooct-4-enol, is a valuable tool in the field of bioorthogonal chemistry. Its application in in vivo click chemistry studies, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, has enabled significant advancements in drug delivery, molecular imaging, and pretargeted therapy.[1][2] The IEDDA reaction between a trans-cyclooctene (TCO) derivative and a tetrazine is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.[3] This document provides detailed application notes and protocols for the effective use of this compound in in vivo research.
The high strain of the trans-double bond in the cyclooctene ring is the driving force for the rapid and selective reaction with tetrazines.[1] The hydroxyl group on this compound provides a convenient handle for conjugation to various molecules of interest, such as antibodies, peptides, or nanoparticles, without significantly impacting the reactivity of the TCO moiety. The stereochemistry of the hydroxyl group can influence the reactivity, with the axial diastereomer generally exhibiting faster kinetics than the equatorial counterpart.[4]
Key Features of TCO-Tetrazine Ligation:
-
Ultra-fast Kinetics: Second-order rate constants can reach up to 107 M-1s-1, allowing for rapid reactions at low concentrations.[1]
-
Excellent Bioorthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with biological molecules.
-
High Specificity: The reaction is highly selective between the TCO and tetrazine partners.
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[3]
Quantitative Data
The following tables summarize key quantitative data for TCO derivatives in bioorthogonal reactions. While specific data for the unconjugated this compound isomer is limited in the reviewed literature, the provided data for TCO-conjugated systems and other derivatives offer valuable insights.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS, 37 °C | [1] |
| Parent TCO | Electron-deficient Tzs | 2.0 × 10³ | Organic solvents, water, cell media, or cell lysates | [1] |
| Water-soluble s-TCO derivative | 3,6-dipyridyl-s-tetrazine derivative | (3,300 ± 40) × 10³ | Not specified | [1] |
| Axial 5-hydroxy-trans-cyclooctene | Tetrazine derivative | 80,200 (± 200) | Not specified | [4] |
| Equatorial 5-hydroxy-trans-cyclooctene | Tetrazine derivative | 22,600 (± 40) | Not specified | [4] |
Table 2: In Vivo Stability of TCO Derivatives
| TCO Derivative | In Vivo Model/System | Stability/Reactivity | Time Point | Reference |
| TCO conjugated to CC49 antibody | Serum | 75% remained reactive | 24 hours | [1] |
| s-TCO conjugated to a mAb | In vivo | Half-life of 0.67 days | - | [1] |
| r-TCO | Not specified | Half-life of 20 days | - | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive derivative of this compound to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
(R)-TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.3)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer (for protein concentration measurement)
-
MALDI-TOF mass spectrometer (for characterization)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the (R)-TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.
-
Add the desired molar excess of the (R)-TCO-NHS ester solution to the antibody solution. A 10-20 fold molar excess is a good starting point for optimization.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted (R)-TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the final concentration of the TCO-conjugated antibody using a spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.
-
Protocol 2: General In Vivo Pretargeting Study in a Murine Model
This protocol outlines a general procedure for a pretargeted imaging study in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
TCO-conjugated antibody (from Protocol 1)
-
Radiolabeled or fluorescently-labeled tetrazine probe
-
Sterile PBS for injections
-
Imaging system (e.g., PET/CT, SPECT/CT, or fluorescence imaging system)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an appropriate method (e.g., isoflurane inhalation).
-
-
Administration of TCO-conjugated Antibody (Step 1):
-
Administer a predetermined dose of the TCO-conjugated antibody (e.g., 10-100 µg) to the mouse via intravenous (tail vein) injection. The optimal dose should be determined empirically.
-
-
Clearance Period (Step 2):
-
Allow the TCO-conjugated antibody to circulate and accumulate at the tumor site while clearing from the bloodstream. This clearance period typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[5]
-
-
Administration of Tetrazine Probe (Step 3):
-
After the clearance period, administer the radiolabeled or fluorescently-labeled tetrazine probe via intravenous injection. The molar ratio of tetrazine to the injected antibody should be optimized, but a 2:1 to 10:1 ratio is a common starting point.
-
-
In Vivo Imaging (Step 4):
-
At various time points after the tetrazine injection (e.g., 1, 4, 24 hours), perform in vivo imaging using the appropriate modality (PET, SPECT, or fluorescence imaging) to visualize the localization of the clicked product at the tumor site.
-
-
Biodistribution Analysis (Optional, Step 5):
-
At the end of the imaging study, euthanize the mouse and collect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter (for radiolabeled probes) or fluorescence intensity (for fluorescent probes) to quantify the biodistribution and calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Conclusion
This compound is a powerful reagent for in vivo click chemistry studies, offering a blend of high reactivity and stability. The protocols and data presented here provide a foundation for researchers to design and execute a wide range of in vivo experiments, from targeted drug delivery to advanced molecular imaging. Careful optimization of conjugation conditions, reagent concentrations, and experimental timelines is crucial for achieving successful and reproducible results in living systems.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Inverse Electron Demand Diels-Alder Click Chemistry for Pretargeted PET Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of ADCs using a click chemistry approach based on the reaction between a tetrazine-modified antibody and a drug-linker constructed from (R)-trans-cyclooctenol ((R)-TCO-OH).
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines is an exceptionally fast and bioorthogonal reaction, allowing for efficient and specific conjugation under mild, aqueous conditions.[1] The use of this compound as a starting point for the drug-linker synthesis provides a versatile handle for the attachment of various payloads.
Principle of the Method
The synthesis of an ADC using this compound involves a three-stage process:
-
Preparation of Components: This involves the modification of a monoclonal antibody with a tetrazine moiety and the synthesis of a TCO-linker-payload construct starting from this compound.
-
ADC Conjugation: The tetrazine-modified antibody is then conjugated to the TCO-linker-payload via the iEDDA click reaction.
-
Purification and Characterization: The resulting ADC is purified to remove unreacted components, and its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and aggregation, are determined.
Experimental Protocols
Protocol 1: Synthesis of the TCO-Linker-Payload from this compound
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to this compound. This is a general procedure and may require optimization based on the specific payload.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Payload:
-
Dissolve the cytotoxic payload containing a carboxylic acid in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add 2 equivalents of a non-nucleophilic base such as TEA or DIPEA to the this compound solution.
-
Slowly add the NHS-activated payload solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification of the TCO-Linker-Payload:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the TCO-linker-payload conjugate by RP-HPLC.
-
Collect the fractions containing the pure product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions and store the TCO-linker-payload at -20°C or below, protected from light and moisture.
-
Protocol 2: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol details the modification of a monoclonal antibody with a tetrazine moiety using a Tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (Borate Buffer, pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of mAb-Tz:
-
Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to a storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified mAb-Tz using a spectrophotometer at 280 nm.
-
Calculate the degree of labeling (DOL) of tetrazine on the antibody using UV-Vis spectroscopy or mass spectrometry.
-
Store the mAb-Tz at 4°C.
-
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 2
-
TCO-linker-payload from Protocol 1
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
TCO-Linker-Payload Stock Solution:
-
Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
-
Conjugation Reaction:
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.[2] Alternatively, Protein A chromatography can be used.
-
Data Presentation
Table 1: Summary of Quantitative Data for ADC Synthesis and Characterization
| Parameter | Method | Typical Result | Reference |
| mAb-Tz Characterization | |||
| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | 2 - 4 tetrazines/mAb | Protocol 2 |
| TCO-Linker-Payload | |||
| Purity | RP-HPLC, LC-MS | >95% | Protocol 1 |
| ADC Characterization | |||
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, LC-MS | 2 - 4 | [3][4] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% | [2] |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% | [2] |
| In Vitro Cytotoxicity (IC50) | Cell-based assays | Payload-dependent | [5] |
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[3][4] It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to separate different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the masses of different ADC species, allowing for accurate DAR calculation.[4]
-
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
In Vitro Potency: The cytotoxic activity of the ADC is evaluated using cell-based assays on target antigen-expressing cancer cell lines to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-TCO-OH Functionalization of Nanoparticles for Drug Delivery
Introduction
The convergence of nanotechnology and bioorthogonal chemistry has paved the way for sophisticated drug delivery systems with enhanced precision and control. One of the most prominent bioorthogonal reactions is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO).[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1]
This document provides detailed application notes and protocols for the functionalization of nanoparticles with (R)-TCO-OH, a specific stereoisomer of trans-cyclooctene with a hydroxyl group. This functional handle allows for covalent attachment to various nanoparticle platforms. These TCO-functionalized nanoparticles can be loaded with therapeutic agents and used in pre-targeted drug delivery strategies. In such a "click-to-release" system, a non-toxic, tetrazine-caged prodrug is administered, which then reacts with the TCO-functionalized nanoparticles localized at the target site, triggering the release of the active drug.[2][3] This approach minimizes systemic toxicity and enhances the therapeutic index of potent drugs like doxorubicin.[2]
Key Concepts and Workflows
The overall strategy involves a multi-step process, from nanoparticle preparation to triggered drug release.
Experimental Workflow: Pre-targeted Drug Delivery
The logical flow for a typical pre-targeted drug delivery experiment using TCO-functionalized nanoparticles is outlined below. First, nanoparticles are synthesized and functionalized with this compound. These nanoparticles are then loaded with a therapeutic drug. Following administration and localization at the target site (e.g., a tumor), a tetrazine-modified entity is introduced, which "clicks" with the TCO on the nanoparticles, initiating drug release.
Quantitative Data Summary
The following tables summarize key quantitative parameters for TCO-functionalized nanoparticles from various studies. These values can serve as a benchmark for researchers developing their own systems.
Table 1: Nanoparticle Functionalization and Characterization
| Nanoparticle Type | Functionalization Method | TCO Loading | Size (nm) | Zeta Potential (mV) | Reference |
| Polymeric (PeptoBrush) | Amide coupling of TCO-amine | 8 - 30% | 15 - 20 | Not Reported | [1][4] |
| Liposomes | TCO-NHS ester reaction with amine-lipid | 1-5 mol% | ~140 | Not Reported | [5] |
| Iron Oxide (Fe₃O₄) | Not Specified | Not Reported | ~10 (core) | -25 to -30 | [6] |
| PLGA | Surface modification with PDA | Not Applicable | ~150 | -20 to -30 | [7] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Type | Model Drug | Drug Loading Capacity | Release Trigger | % Release (Time) | Reference |
| Gold Nanoparticles | Doxorubicin | 27.3% | pH 5.5 (Hydrazone bond) | ~60% (24h) | [8] |
| Organosilica | Doxorubicin | Not specified | H₂O₂ | ~80% (24h) | [8] |
| PLGA-CS | Doxorubicin | ~15% | pH 5.0 + GSH | ~70% (48h) | [9] |
| Carboxymethyl-β-CD/Chitosan | Doxorubicin | 31.25% | pH 5.0 | ~80% (72h) | [10] |
Experimental Protocols
The following are detailed protocols for the key steps in preparing and utilizing this compound functionalized nanoparticles for drug delivery.
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups (e.g., PEI-coated silica nanoparticles or liposomes containing amine-PEG-lipids). The hydroxyl group of this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Dimethylpyridin-4-amine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate Buffer, pH 8.5
-
Purification supplies: Dialysis membrane (MWCO appropriate for nanoparticle size) or centrifugal filters
Procedure:
Step 1: Activation of this compound to TCO-NHS Ester
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 equivalents relative to DSC) in anhydrous DCM.
-
Add DSC (1.0 equivalent) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude TCO-NHS ester. This activated ester should be used immediately in the next step.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., Borate Buffer, pH 8.5).
-
Dissolve the freshly prepared TCO-NHS ester in a minimal amount of a water-miscible solvent like DMSO or DMF.
-
Add the TCO-NHS ester solution dropwise to the nanoparticle dispersion while stirring. A typical molar excess of TCO-NHS ester to surface amine groups is 10-20 fold.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer like Tris buffer.
Step 3: Purification of TCO-Functionalized Nanoparticles
-
Remove unreacted TCO-NHS and byproducts by either dialysis against PBS or by repeated washing using centrifugal filters.
-
For dialysis, transfer the reaction mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
For centrifugal filtration, centrifuge the nanoparticle suspension, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat this process 3-4 times.
-
Store the purified TCO-functionalized nanoparticles at 4°C.
Step 4: Characterization
-
Confirmation of Functionalization: Use ¹H NMR to confirm the presence of TCO moieties on the nanoparticles.[1]
-
Quantification of TCO Loading: The degree of functionalization can be estimated using techniques like thermogravimetric analysis (TGA) to measure the mass of the organic coating or through quantitative NMR.[4][11]
-
Physicochemical Properties: Characterize the size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).[6]
Protocol 2: Doxorubicin (DOX) Loading into Polymeric Nanoparticles
This protocol describes a common method for loading doxorubicin into polymeric nanoparticles, such as those made from PLGA, via a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method.[7]
Materials:
-
TCO-functionalized polymeric nanoparticles (e.g., PLGA-TCO)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Tris buffer (pH ~9)
Procedure:
-
Dissolve 5-10 mg of DOX·HCl in 200 µL of deionized water to form the internal aqueous phase (w1).
-
Dissolve 50-100 mg of the TCO-functionalized polymer in 2 mL of DCM to form the oil phase (o).
-
Add the internal aqueous phase (w1) to the oil phase (o) and sonicate on ice to form a primary water-in-oil (w/o) emulsion.
-
Prepare a 2-5% PVA solution in deionized water as the external aqueous phase (w2).
-
Add the primary emulsion to the external aqueous phase and sonicate again to form the double emulsion (w/o/w).
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid, drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min).
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unloaded drug.
-
Lyophilize the nanoparticles for storage.
Characterization:
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorbance/emission wavelengths.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Tetrazine-Triggered Drug Release Study
This protocol outlines how to measure the release of a drug (e.g., DOX) from TCO-functionalized nanoparticles upon the addition of a tetrazine trigger.
Materials:
-
Drug-loaded TCO-functionalized nanoparticles
-
A water-soluble tetrazine derivative (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Release buffer: PBS (pH 7.4) at 37°C
-
Dialysis tubing or a dialysis device
-
Analytical instrument for drug quantification (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Disperse a known amount of the drug-loaded TCO-nanoparticles in the release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag/device.
-
Place the dialysis bag into a larger volume of release buffer, maintained at 37°C with constant stirring.
-
To initiate the release, add the tetrazine derivative to the buffer both inside and outside the dialysis bag to ensure equilibrium. A control group without tetrazine should be run in parallel.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the buffer from the external medium.
-
Replenish the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.[12] The fluorescence of doxorubicin, for example, increases upon release from a quenched state within the nanoparticle.[12]
-
Plot the cumulative percentage of drug released versus time.
Mechanism of Action: Doxorubicin-Induced Apoptosis
Once released from the nanoparticles, doxorubicin exerts its cytotoxic effects primarily by inducing apoptosis. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which can trigger the intrinsic (mitochondrial) pathway of apoptosis.
As depicted, doxorubicin leads to the activation of p53 and the generation of ROS.[13] These events converge on the mitochondria, causing damage and activating pro-apoptotic proteins like Bax and Bak.[14][13] This results in the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9.[14] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic death.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating (R)-TCO-OH into Peptide and Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1][2][3] This reaction's exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments make it ideal for a wide range of applications, including drug delivery, in vivo imaging, and the synthesis of complex biomolecular conjugates.[2][4] (R)-TCO-OH is a commonly used TCO derivative featuring a hydroxyl group that allows for its straightforward incorporation into biomolecules like peptides and oligonucleotides.[5] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into these important classes of biomolecules.
Key Features of this compound
-
High Reactivity: The strained double bond of the TCO moiety enables extremely fast ligation with tetrazine counterparts, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2]
-
Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts, making it suitable for in vivo applications.[6]
-
Versatile Functional Handle: The hydroxyl group of this compound can be activated or used directly to couple to peptides and oligonucleotides through various chemical strategies.
Data Presentation
Table 1: Reactivity of TCO Derivatives with Tetrazines
This table summarizes the second-order rate constants for the IEDDA reaction between various TCO derivatives and tetrazines, providing a comparative view of their reactivity.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | RT | [7] |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | ~150,000 | Aqueous | RT | [7] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | 25 | [8] |
| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | ~3,300,000 | Aqueous | RT | [7] |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS | 37 | [9] |
| TCO–PEG₄ | Methyl-Tetrazine | 69,400 | DPBS | 37 | [3] |
Note: "RT" denotes room temperature. The reactivity of this compound is expected to be similar to that of axial-5-hydroxy-trans-cyclooctene (a-TCO).
Table 2: Stability of TCO Derivatives
The stability of the TCO group is crucial for successful multi-step synthesis and in vivo applications. This table provides a qualitative overview of the stability of different TCO derivatives under various conditions.
| TCO Derivative | Condition | Stability Profile | Reference |
| TCO | High thiol concentrations, serum | Can isomerize to the less reactive cis-cyclooctene (CCO) form over time. | [7] |
| d-TCO | Aqueous solution, blood serum, thiols | Shows improved stability compared to more strained derivatives. | [8][9] |
| s-TCO | High thiol concentrations | Rapidly isomerizes. | [7] |
Table 3: Typical Yields for Post-Synthetic Oligonucleotide Modification with TCO-NHS Ester
This table provides an estimation of the final yields for post-synthetic conjugation of an amino-modified oligonucleotide with a TCO-NHS ester.[6]
| Oligo Synthesis Scale | Estimated Final Yield (nmol) |
| 50 nmol | 2 |
| 200 nmol | 5 |
| 1 µmol | 16 |
| 2 µmol | 30 |
Yields can be lower for oligonucleotides longer than 50 bases.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the post-synthetic modification of a resin-bound peptide containing a free amine (e.g., the N-terminus or a lysine side chain) with an activated this compound derivative.
Materials:
-
Peptide-bound resin with a deprotected amine group
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC purification system
Procedure:
-
Activation of this compound:
-
Dissolve this compound (3 eq. relative to the peptide) and DSC (3 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the TCO-NHS ester.
-
-
Coupling to Resin-Bound Peptide:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the activated TCO-NHS ester solution to the resin.
-
Add DIPEA (2 eq.) to the reaction slurry.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored using a Kaiser test to check for free amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude TCO-modified peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Incorporation of this compound into Oligonucleotides via Post-Synthetic Modification
This protocol details the labeling of an amino-modified oligonucleotide with a TCO-NHS ester in solution.[6][10]
Materials:
-
Amino-modified oligonucleotide (desalted)
-
TCO-NHS ester
-
Anhydrous DMSO
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Spin desalting columns or HPLC system for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the TCO-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Remove the excess TCO-NHS ester and byproducts using a spin desalting column according to the manufacturer's protocol.
-
Alternatively, for higher purity, the TCO-modified oligonucleotide can be purified by reverse-phase HPLC.
-
Verify the successful conjugation by mass spectrometry.
-
Protocol 3: Tetrazine Ligation of a TCO-Modified Biomolecule
This general protocol describes the IEDDA reaction between a TCO-functionalized peptide or oligonucleotide and a tetrazine-labeled molecule.
Materials:
-
Purified TCO-modified peptide or oligonucleotide
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-modified biomolecule and the tetrazine-labeled molecule in PBS.
-
The concentrations can range from micromolar to millimolar, depending on the application. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically used.
-
-
Ligation Reaction:
-
Mix the solutions of the TCO-biomolecule and the tetrazine probe.
-
The reaction is typically complete within minutes to an hour at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques like HPLC or mass spectrometry.[6]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography, dialysis, or HPLC.
-
Conclusion
The incorporation of this compound into peptides and oligonucleotides provides a powerful tool for the construction of novel bioconjugates for a multitude of applications in research and drug development. The protocols outlined in this document offer robust and reproducible methods for the synthesis of TCO-modified biomolecules, enabling their use in highly efficient and specific tetrazine ligation reactions. Careful consideration of the reactivity and stability of the TCO moiety, as summarized in the provided tables, will aid in the successful design and execution of experiments.
References
- 1. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TCO NHS Oligo Modifications from Gene Link [genelink.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
Application Notes and Protocols for Monitoring (R)-TCO-OH Tetrazine Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ligation between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity within complex biological environments.[1][2] This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly without a catalyst, forming a stable covalent bond and releasing only nitrogen gas as a byproduct.[3][4] Monitoring the reaction is crucial for optimizing conjugation protocols, determining reaction kinetics, and ensuring the successful formation of the desired product. These notes provide detailed protocols and data for monitoring the ligation of (R)-TCO-OH with a tetrazine derivative.
Core Reaction Mechanism
The ligation proceeds via a two-step mechanism:
-
A [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[5]
-
A subsequent retro-Diels-Alder reaction that irreversibly eliminates dinitrogen (N₂), driving the reaction to completion.[5] The final product is a stable dihydropyridazine.[3]
Caption: IEDDA reaction between a tetrazine and this compound.
Data Presentation
The reaction rate is highly dependent on the specific tetrazine structure, solvent, and temperature. Electron-withdrawing groups on the tetrazine can accelerate the ligation.[4]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | 9:1 Methanol/Water | [6][7] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | [7] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | [7] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | [7] |
| HELIOS 347Me | TCO-pSar₆₆ | 1806 | PBS (pH 7.4) | [8] |
| Tz-scaffolds | TCO | 1,100 to 73,000 | Buffered aqueous solution, 37°C | [9] |
| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | Aminopyruvate | 0.625 (± 0.15) | 30% DMSO in H₂O | [10] |
Experimental Protocols
The most common method for monitoring the ligation is UV-Vis spectroscopy, which tracks the disappearance of the tetrazine's characteristic color.[1][3][5] For more detailed analysis, such as identifying products and byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[11][12]
Protocol 1: Monitoring by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics by observing the decrease in the tetrazine's absorbance.
Materials:
-
Tetrazine derivative
-
This compound
-
Anhydrous DMSO or DMF for stock solutions[1]
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the tetrazine derivative in anhydrous DMSO or DMF.[7]
-
Prepare a concentrated stock solution of this compound in the same solvent.
-
-
Determine Tetrazine's Molar Extinction Coefficient (ε):
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to measure absorbance at the tetrazine's λₘₐₓ.
-
Blank the instrument using the reaction buffer.
-
-
Initiate and Monitor the Reaction:
-
In a quartz cuvette, add the reaction buffer and the this compound solution. For pseudo-first-order kinetics, use a significant excess (e.g., 10-fold or more) of TCO.[8]
-
Place the cuvette in the spectrophotometer and begin data acquisition.
-
Add the tetrazine stock solution to the cuvette to initiate the reaction. Mix rapidly but carefully to avoid bubbles.[7]
-
Record the decrease in absorbance over time until the signal stabilizes, indicating reaction completion.[7]
-
-
Data Analysis:
-
Use the absorbance data and the Beer-Lambert law (A = εcl) to calculate the concentration of tetrazine at each time point.
-
Plot the concentration of tetrazine versus time.
-
Fit the data to the appropriate rate law equation to determine the observed rate constant (kₒᵦₛ). For pseudo-first-order conditions, the second-order rate constant (k₂) can be calculated by dividing kₒᵦₛ by the concentration of TCO.[8]
-
For Extremely Fast Reactions: For reactions that complete in seconds, manual mixing is inadequate.[8] A stopped-flow spectrophotometer is required, which rapidly mixes the reactants and monitors the absorbance change on a millisecond timescale.[8][9][13]
Caption: Workflow for UV-Vis monitoring of Tetrazine-TCO ligation.
Protocol 2: Monitoring by LC-MS
This protocol is useful for confirming product identity and quantifying reactants and products when spectroscopic monitoring is not feasible.
Materials:
-
Reaction mixture from a scaled-up ligation
-
Quenching agent (if necessary)
-
LC-MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
Procedure:
-
Set up the Reaction:
-
Initiate the tetrazine-TCO ligation in a vial at the desired concentration and temperature.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[7]
-
-
Quench the Reaction (Optional but Recommended):
-
Immediately quench the reaction within the aliquot to stop it from proceeding further. This can be achieved by rapid dilution with the mobile phase or by adding a scavenger that reacts instantaneously with either the tetrazine or TCO.[7]
-
-
LC-MS Analysis:
-
Inject the quenched sample into the LC-MS system.
-
Develop a separation method that resolves the tetrazine reactant, the TCO reactant, and the dihydropyridazine product.
-
Monitor the elution of each species using a UV detector (for quantification) and the mass spectrometer (for identity confirmation).
-
-
Data Analysis:
-
Integrate the peak areas for the reactant(s) and product at each time point.
-
Create a standard curve for each compound to convert peak area to concentration.
-
Plot the concentrations of reactants and product versus time to determine the reaction profile and kinetics.[12]
-
Troubleshooting Common Issues
Slow or incomplete reactions can arise from several factors.
Caption: A troubleshooting workflow for slow Tetrazine-TCO reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Applications of (R)-TCO-OH in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-TCO-OH in fluorescence microscopy. This compound is a valuable tool in bioorthogonal chemistry, enabling the specific labeling and visualization of biomolecules in living and fixed cells. Its use in conjunction with tetrazine-functionalized fluorophores allows for rapid and efficient labeling with minimal background, making it ideal for a range of fluorescence microscopy applications.
Introduction to this compound and Tetrazine Ligation
This compound, or (R)-trans-cyclooct-4-enol, is a strained alkene that reacts with extreme speed and specificity with tetrazine derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This bioorthogonal reaction, often referred to as tetrazine ligation, is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3][4] The reaction is highly specific, proceeding efficiently in complex biological media without interfering with native cellular processes.[5][6] A key advantage of this chemistry is the fluorogenic nature of many tetrazine-dye conjugates, where the fluorescence is quenched by the tetrazine and is significantly enhanced upon reaction with a TCO derivative, leading to a high signal-to-noise ratio in imaging experiments.[6][7]
Quantitative Data: Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are a critical factor for its successful application in time-sensitive experiments like live-cell imaging. The following table summarizes reported second-order rate constants for various TCO derivatives with different tetrazines. While specific data for this compound is not always delineated from other TCO derivatives in all studies, the data provides a strong indication of the expected reactivity.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO | Dipyridyl tetrazine | 2000 ± 400 | 9:1 Methanol/Water | [5] |
| sTCO | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified | [2] |
| oxo-TCO (equatorial) | 3,6-dipyridyl-s-tetrazine | (44.1 ± 3) x 10³ | PBS, 25°C | [2] |
| oxo-TCO (axial) | 3,6-dipyridyl-s-tetrazine | 310 x 10³ (calculated) | PBS, 25°C | [2] |
| TCO-Polymers | HELIOS 347Me/388Me | 10-30 s for quantitative conversion | PBS, 37°C | [1] |
| TCO*-Lys | H-Tet-SiR4 | Not specified | Live cells | [7] |
Experimental Protocols
General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative for subsequent reaction with a tetrazine-fluorophore.
Workflow for Protein Labeling with TCO-NHS Ester
Caption: Workflow for labeling a protein with a TCO-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
(R)-TCO-PEGx-NHS ester (or other TCO-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions. The TCO-labeled protein is now ready for conjugation with a tetrazine-fluorophore.
Live-Cell Imaging with TCO-Labeled Biomolecules and Tetrazine-Fluorophores
This protocol outlines a pre-targeting strategy for live-cell imaging, where cells are first treated with a TCO-labeled molecule (e.g., an antibody or a small molecule) that binds to a specific cellular target, followed by the addition of a cell-permeable or impermeable tetrazine-fluorophore.
Workflow for Pre-targeting Live-Cell Imaging
Caption: Pre-targeting strategy for live-cell imaging.
Materials:
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
TCO-labeled targeting molecule (e.g., antibody, small molecule inhibitor)
-
Tetrazine-fluorophore (e.g., SiR-Tetrazine, TMR-Tetrazine)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate cells on an imaging dish and grow to the desired confluency.
-
Pre-targeting:
-
Dilute the TCO-labeled targeting molecule to the desired concentration (e.g., 10-100 nM for an antibody) in live-cell imaging medium.
-
Replace the cell culture medium with the TCO-probe solution.
-
Incubate the cells for 30-60 minutes at 37°C to allow for target binding.
-
-
Washing:
-
Gently aspirate the TCO-probe solution.
-
Wash the cells 2-3 times with fresh, pre-warmed live-cell imaging medium to remove unbound TCO-probe.
-
-
Labeling with Tetrazine-Fluorophore:
-
Prepare a solution of the tetrazine-fluorophore in live-cell imaging medium at the desired concentration (e.g., 1-5 µM).
-
Add the tetrazine-fluorophore solution to the cells.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope. The signal from the TCO-tetrazine ligation develops rapidly.
-
For kinetic studies, time-lapse imaging can be performed to monitor the labeling process.
-
Controls:
-
No TCO-probe control: Treat cells only with the tetrazine-fluorophore to assess non-specific binding of the dye.
-
No tetrazine-fluorophore control: Treat cells only with the TCO-labeled probe to determine any intrinsic fluorescence.
-
Unlabeled cells: Image untreated cells to assess autofluorescence.
Metabolic Labeling of Cellular Glycans with Tetrazine and Imaging with TCO-Fluorophore
This protocol describes the metabolic incorporation of a tetrazine-modified sugar into cellular glycans, followed by fluorescent labeling with a TCO-functionalized dye.
Workflow for Metabolic Glycan Labeling and Imaging
Caption: Workflow for metabolic glycan labeling and imaging.
Materials:
-
Live cells in culture
-
Tetrazine-modified sugar precursor (e.g., Ac₄ManNTz)
-
TCO-functionalized fluorophore
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Add the tetrazine-modified sugar precursor to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the sugar into cellular glycans.[8]
-
-
Labeling with TCO-Fluorophore:
-
Wash the cells twice with fresh medium to remove unincorporated tetrazine-sugar.
-
Prepare a solution of the TCO-fluorophore in medium at a final concentration of 1-10 µM.
-
Incubate the cells with the TCO-fluorophore solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells 2-3 times with fresh medium to remove unbound TCO-fluorophore.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Concluding Remarks
The use of this compound in conjunction with tetrazine-functionalized probes offers a powerful and versatile strategy for fluorescence microscopy. The exceptionally fast and specific nature of the TCO-tetrazine ligation enables efficient labeling in complex biological environments, including live cells. The protocols provided herein offer a starting point for researchers to apply this advanced bioorthogonal chemistry to their specific research questions. Optimization of concentrations, incubation times, and imaging parameters may be necessary for different cell types, targeting molecules, and fluorophores to achieve the best results.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Immobilization of Biomolecules using (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including diagnostics, drug discovery, and biomaterial engineering. The choice of immobilization chemistry is critical to ensure the stability, accessibility, and biological activity of the tethered molecules. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading bioorthogonal "click chemistry" tool for this purpose. This reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in aqueous environments without the need for catalysts, making it ideal for biological applications.[1]
This document provides detailed application notes and protocols for the use of (R)-TCO-OH, a hydroxyl-functionalized trans-cyclooctene, for the covalent immobilization of tetrazine-modified biomolecules onto various surfaces.
Principle of TCO-Tetrazine Ligation
The surface immobilization strategy is based on a two-step process:
-
Surface Functionalization: The surface of a substrate (e.g., glass slide, microplate, nanoparticle) is first functionalized with this compound. The hydroxyl group of this compound allows for its covalent attachment to surfaces that have been pre-activated with complementary functional groups, such as epoxides or isocyanates.
-
Biomolecule Immobilization: A biomolecule of interest (e.g., protein, antibody, oligonucleotide) that has been pre-labeled with a tetrazine moiety is then introduced to the TCO-functionalized surface. The IEDDA reaction rapidly and specifically occurs between the surface-bound TCO and the tetrazine-labeled biomolecule, resulting in a stable covalent linkage.[2]
The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion.[2]
Reaction Pathway
References
Troubleshooting & Optimization
troubleshooting low yield in (R)-TCO-OH conjugation reactions
Welcome to the technical support center for (R)-TCO-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between this compound and a tetrazine-functionalized molecule.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation reaction?
The this compound conjugation is a bioorthogonal "click chemistry" reaction. It involves the reaction of a trans-cyclooctene (TCO) functional group, in this case on an (R)-trans-cyclooctenol (this compound), with a 1,2,4,5-tetrazine (Tz). This reaction is an inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate.[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for a catalyst.[2][3]
Q2: Which stereoisomer of TCO-OH is more reactive?
trans-Cyclooctenol (TCO-OH) exists as two diastereomers: axial and equatorial. The axial isomer is significantly more reactive than the equatorial isomer.[4][5] This increased reactivity is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy of the cycloaddition reaction.[4] For optimal reaction efficiency, it is recommended to use the purified axial isomer of this compound.
Q3: What are the optimal reaction conditions for TCO-tetrazine conjugation?
The TCO-tetrazine ligation is robust and proceeds efficiently under a range of conditions. Here are some general recommendations:
-
pH: The reaction is typically performed in a pH range of 6.0 to 9.0.[5][6] Phosphate-buffered saline (PBS) is a commonly used buffer.
-
Temperature: The reaction proceeds readily at room temperature (20-25°C).[6] For less reactive partners or to increase the reaction rate, the temperature can be elevated to 37°C.
-
Stoichiometry: A slight molar excess (1.1 to 1.5-fold) of the tetrazine-containing molecule is often used to ensure complete consumption of the TCO-functionalized molecule.[4][7] However, the optimal ratio may need to be determined empirically for your specific system.
Q4: How can I monitor the progress of the reaction?
The progress of the TCO-tetrazine ligation can be conveniently monitored by the disappearance of the characteristic pink or red color of the tetrazine.[6] This can be quantified by measuring the decrease in absorbance at the tetrazine's λmax (typically between 510 and 550 nm).[6]
Troubleshooting Guide for Low Conjugation Yield
Low yield in this compound conjugation reactions can arise from various factors related to reagent quality, reaction conditions, and experimental procedures. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Degradation of this compound: The trans-isomer can isomerize to the less reactive cis-isomer, especially in the presence of thiols or certain metals.[5] Stability can also be affected by prolonged storage at inappropriate temperatures. | Store this compound and its activated derivatives at -20°C or below, protected from light. Avoid buffers containing thiols (e.g., DTT, BME) unless they are part of a specific protocol. Prepare solutions fresh before use. |
| Degradation of Tetrazine: Tetrazines can be susceptible to degradation, particularly if they have electron-withdrawing substituents, which also increase their reactivity.[5] | Store tetrazine reagents at -20°C or below, protected from light and moisture. Use fresh solutions for conjugation. | |
| Use of Equatorial Isomer: The equatorial isomer of TCO-OH is significantly less reactive than the axial isomer.[4][5] | Ensure you are using the axial isomer of this compound for the highest reaction rates. | |
| Incomplete Reaction | Suboptimal pH: The reaction rate can be influenced by pH. | Optimize the reaction buffer pH within the 6.0-9.0 range. PBS at pH 7.4 is a good starting point.[5][6] |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.1 to 1.5 equivalents) of the tetrazine is often recommended to drive the reaction to completion.[4][7] | |
| Low Reactant Concentrations: The reaction rate is concentration-dependent. Very dilute solutions may lead to slow and incomplete conjugation. | If possible, increase the concentration of one or both reactants. | |
| Steric Hindrance: Bulky substituents near the TCO or tetrazine moieties can sterically hinder the cycloaddition.[8] | Consider synthesizing reagents with longer, flexible linkers (e.g., PEG spacers) to separate the reactive groups from the biomolecules. | |
| Low Product Recovery | Inefficient Activation of this compound: The hydroxyl group of this compound requires activation to react with amines or other nucleophiles on the target molecule. Incomplete activation will result in a low yield of the TCO-functionalized molecule. | Ensure the activation reaction goes to completion. Purify the activated this compound derivative before conjugation to remove unreacted starting material and byproducts. |
| Loss During Purification: The purification steps to remove excess reagents can lead to significant product loss. | Optimize the purification method. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying protein conjugates.[2] Ensure the chosen method is suitable for the size and properties of your conjugate. | |
| Protein Aggregation: The addition of hydrophobic TCO moieties can sometimes cause protein aggregation. | Use TCO reagents with hydrophilic linkers (e.g., PEG) to improve the solubility of the final conjugate.[5] |
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (NPC)
This protocol describes the activation of the hydroxyl group of this compound to form a reactive p-nitrophenyl (PNP) carbonate, which can then react with primary amines on a target molecule.
Materials:
-
This compound (axial isomer)
-
p-Nitrophenyl chloroformate (NPC)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add a solution of NPC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the (R)-TCO-PNP carbonate.
Protocol 2: Conjugation of Activated (R)-TCO to a Protein
This protocol describes the conjugation of the activated (R)-TCO-PNP carbonate to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
(R)-TCO-PNP carbonate (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of (R)-TCO-PNP carbonate in anhydrous DMF or DMSO.
-
Adjust the protein solution to the desired concentration (typically 1-5 mg/mL) in the reaction buffer.
-
Add the desired molar excess of the (R)-TCO-PNP carbonate stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purify the TCO-conjugated protein from excess unreacted TCO reagent and byproducts using an SEC column or dialysis.
-
Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore and measuring the absorbance.[9]
Protocol 3: TCO-Tetrazine Ligation
This protocol outlines the final "click" reaction between the TCO-functionalized molecule and a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized molecule (e.g., protein from Protocol 2)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare solutions of the TCO-functionalized molecule and the tetrazine-functionalized molecule in the reaction buffer.
-
Mix the two solutions at the desired molar ratio (e.g., 1:1.1 TCO:Tetrazine).
-
Incubate the reaction at room temperature for 30-60 minutes.[4] The disappearance of the tetrazine color indicates the reaction is proceeding.
-
The final conjugate can be purified, if necessary, to remove any excess tetrazine reagent by SEC or dialysis.[2]
Data Presentation
Table 1: Reactivity of TCO-OH Isomers with 3,6-di-(2-pyridyl)-s-tetrazine
| TCO-OH Isomer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Axial | (80 ± 0.2) x 10³ | [5] |
| Equatorial | (22 ± 0.04) x 10³ | [5] |
Mandatory Visualizations
Diagram: this compound Conjugation Pathway
Caption: A general workflow for the two-stage conjugation of this compound to a target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
how to improve the efficiency of (R)-TCO-OH tetrazine click chemistry
Welcome to the technical support center for (R)-TCO-OH and tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound and tetrazine reaction? A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1]
Q2: What are the recommended reaction buffers and pH range? A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with buffer components like Tris or glycine.[2]
Q3: What is the ideal reaction temperature and duration? A3: The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3][4] It can often be completed at room temperature (25°C) or physiological temperature (37°C) within 60 minutes.[1][5] For specific applications, reactions can be complete in a matter of seconds or minutes.[6][7]
Q4: Is a catalyst required for the TCO-tetrazine click reaction? A4: No, a catalyst is not required. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is a bioorthogonal reaction that proceeds rapidly and spontaneously under mild, catalyst-free conditions.[6][]
Q5: How can I monitor the progress of the reaction? A5: The progress of the TCO-tetrazine ligation can be easily monitored spectroscopically. The tetrazine moiety has a characteristic absorbance in the visible range (typically between 510 and 550 nm).[9] As the reaction proceeds, this absorbance disappears. By monitoring the decrease in absorbance at the specific wavelength for your tetrazine, you can track the reaction's progress in real-time.[5][9]
Q6: How do I choose the right tetrazine derivative for my experiment? A6: The choice of tetrazine depends on the desired balance between reaction speed and stability.
-
Reactivity: Tetrazines with electron-withdrawing groups (e.g., 2-pyridyl) exhibit faster reaction kinetics.[5][10][11] Monosubstituted "H-tetrazines" also show exceptionally fast kinetics, partly due to reduced steric hindrance.[5][11]
-
Stability: Tetrazines with electron-donating groups (e.g., alkyl groups) tend to be more stable in aqueous solutions and serum but react more slowly.[5] Highly reactive tetrazines can be less stable under physiological conditions.[3][12] For in vivo applications requiring long-term stability, a more stable tetrazine like a methyl-substituted variant may be preferable.[13]
Q7: How does solvent choice impact the reaction efficiency? A7: While the reaction is robust in aqueous buffers, polar organic solvents and water can accelerate the reaction rate.[14][15] The rate enhancement in water is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state.[15] Protic solvents can stabilize the activated complex through hydrogen bonding, which can influence the reaction rate.[14]
Troubleshooting Guide
This guide addresses common issues encountered during this compound and tetrazine ligation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: If using an NHS ester to introduce TCO or tetrazine, the ester is moisture-sensitive and can hydrolyze, rendering it inactive.[2] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[2]- Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[2]- Avoid primary amine buffers (Tris, glycine) during the labeling step.[2] |
| Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to incomplete reaction.[1] | - Empirically optimize the molar ratio for your specific reactants. Start with a 1.05 to 1.5-fold excess of the tetrazine reagent.[1] | |
| This compound Isomerization/Degradation: Highly strained TCO derivatives can be prone to isomerization to the unreactive cis-isomer or degradation, especially during long-term storage or in the presence of thiols or certain metals.[16][17] | - Store TCO reagents properly, potentially as stable Ag(I) metal complexes for long-term storage.[16][17]- For applications in thiol-containing environments, consider using radical inhibitors like Trolox to suppress isomerization.[16] | |
| Tetrazine Instability: Highly reactive tetrazines with strong electron-withdrawing groups can have limited stability in aqueous media, especially in cell culture medium.[12] | - Select a tetrazine with a stability profile appropriate for your experimental duration. Alkyl-substituted tetrazines offer higher stability at the cost of slower kinetics.[5]- Prepare tetrazine solutions fresh and use them promptly. | |
| Precipitation of Reactants or Product | Low Aqueous Solubility: One or both of the molecules being conjugated, or the final product, may have poor solubility in the reaction buffer. 3,6-diaryl tetrazines, for example, can have lower aqueous solubility.[5] | - Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, DMF), typically 1-5%.- Consider using PEGylated versions of TCO or tetrazine reagents to enhance aqueous solubility and reduce aggregation.[18] |
| Unexpected Side Products | Reaction with Nucleophiles: While highly bioorthogonal, the tetrazine ring can, under certain conditions or with less stable derivatives, be susceptible to nucleophilic attack. | - Ensure the pH of the reaction buffer is within the optimal range (6-9).[1]- Use a tetrazine derivative with proven stability for your specific application. |
| Difficulty Monitoring Reaction | Low Reactant Concentration: At very low concentrations, the change in tetrazine absorbance may be difficult to detect accurately. | - Use a spectrophotometer with sufficient sensitivity (e.g., a stopped-flow instrument for very fast reactions).[5]- If possible, perform initial kinetic studies at higher concentrations to establish the reaction rate before moving to lower, application-relevant concentrations. |
Quantitative Data Summary
The efficiency of the TCO-tetrazine reaction is highly dependent on the substituents on the tetrazine ring. The tables below summarize the impact of various factors.
Table 1: Influence of Reaction Parameters on Efficiency
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 - 1.5x excess of tetrazine | Drives the reaction to completion.[1] |
| pH | 6.0 - 9.0 | Reaction is robust in this range; optimal for most biological samples.[1] |
| Temperature | 25°C - 37°C | Reaction is very fast at room and physiological temperatures.[1][5] |
| Solvent | Aqueous buffers (e.g., PBS) | Biocompatible and promotes the reaction.[1][14][15] |
| Catalyst | None required | Catalyst-free bioorthogonal reaction.[6] |
Table 2: Second-Order Rate Constants (k₂) for TCO with Various Tetrazines
| Tetrazine Substituent(s) | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| 3-phenyl- (H-Tz) | TCO | 26,000 | PBS, 37°C | [5] |
| 3-(p-aminophenyl)-, 6-methyl- | TCO | 210 | PBS, 37°C | [5] |
| 3,6-di(2-pyridyl)- | TCO | 2,000 | 9:1 Methanol/Water | [10] |
| 3,6-di(2-pyridyl)- | d-TCO | 366,000 | Water, 25°C | [12] |
| 3,6-bis(dihydropyridinyl)- (DHP₂) | TCO-PEG₄ | 69,400 | DPBS, 37°C | [12] |
| 6-methyl-tetrazine (mTz) | TCO-PEG₄ | 500 - 620 | PBS, 37°C | [13] |
Note: Reaction rates can vary significantly based on the specific dienophile structure, solvent, and temperature. The data above is for comparative purposes.
Visual Guides and Workflows
Key Factors Influencing Reaction Efficiency
This diagram illustrates the primary factors that researchers can modulate to optimize the TCO-tetrazine click chemistry reaction.
Experimental Workflow: Protein-Protein Conjugation
The following workflow outlines the key steps for conjugating two proteins using TCO-tetrazine ligation.
Troubleshooting Logic for Low Conjugation Yield
This decision tree provides a logical path for troubleshooting experiments that result in low or no desired product.
Experimental Protocols
Protocol 1: General TCO-Tetrazine Protein-Protein Conjugation
This protocol provides a general method for conjugating a TCO-labeled protein to a tetrazine-labeled protein.
-
Preparation of Reactants :
-
Separately prepare the TCO-labeled protein (Protein 1-TCO) and the tetrazine-labeled protein (Protein 2-Tz) in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]
-
Ensure both protein solutions are clear and free of precipitates.
-
-
Reactant Calculation :
-
Determine the molar concentrations of Protein 1-TCO and Protein 2-Tz.
-
Calculate the volumes of each protein solution required to achieve the desired molar ratio. A starting ratio of 1:1.1 (TCO:Tetrazine) is recommended.
-
-
Conjugation Reaction :
-
In a microcentrifuge tube, combine the calculated volumes of Protein 1-TCO and Protein 2-Tz.
-
Mix gently by pipetting up and down or by brief vortexing.
-
-
Incubation :
-
Purification :
-
Purify the resulting conjugate from unreacted starting materials and any small molecule byproducts using a suitable method, such as size-exclusion chromatography (SEC).[1]
-
-
Analysis and Storage :
-
Analyze the purified conjugate using SDS-PAGE to confirm the formation of a higher molecular weight product.
-
Store the final conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.[1]
-
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol describes how to monitor the reaction by observing the disappearance of the tetrazine absorbance.
-
Instrument Setup :
-
Sample Preparation :
-
Prepare stock solutions of the TCO and tetrazine reactants in a suitable solvent (e.g., DMSO).[5]
-
Dilute the stock solutions into the final reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues.[5]
-
For pseudo-first-order kinetics, use a significant excess of the TCO reactant (e.g., 10-fold or higher) relative to the tetrazine.
-
-
Measurement :
-
Data Analysis :
-
Plot the absorbance versus time. The absorbance will decrease as the tetrazine is consumed.
-
Fit the resulting curve to a pseudo-first-order exponential decay to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (TCO): k₂ = k_obs / [TCO].[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
Technical Support Center: Navigating (R)-TCO-OH Solubility in Aqueous Buffers
Welcome to the technical support center for (R)-TCO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound, or (R)-trans-cyclooctenol, is a valuable reagent in bioorthogonal chemistry, often used as a linker in PROTACs and for bioconjugation.[1] Its strained trans-cyclooctene (TCO) moiety reacts rapidly and specifically with tetrazines in a catalyst-free manner. However, due to its hydrophobic nature, this compound has limited solubility in aqueous buffers such as PBS, which can lead to precipitation and inconsistent experimental results.
Q2: What is the recommended method for dissolving this compound for use in aqueous solutions?
A2: The standard and recommended method is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous buffer while vortexing to achieve the desired final concentration. It is crucial to use anhydrous organic solvents to maintain the stability of the TCO group.[2][3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The tolerance to DMSO varies between cell lines. A general rule of thumb is that a final concentration of 0.1% DMSO is considered safe for most cell lines, while many can tolerate up to 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%. It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q4: Can I sonicate the solution to improve the solubility of this compound?
A4: Yes, sonication can be a helpful technique to aid in the dissolution of this compound, especially if you observe any turbidity after adding the DMSO stock to your aqueous buffer.[2] Gentle sonication can help to break up small aggregates and promote solubilization.
Q5: How should I store my this compound stock solution?
A5: this compound should be stored at -20°C, protected from light and moisture.[2] For stock solutions in an organic solvent like DMSO, storage at -80°C is recommended for long-term stability.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound in aqueous buffers.
Issue 1: Precipitation or Cloudiness Observed Upon Addition to Aqueous Buffer
| Possible Cause | Troubleshooting Step | Success Indicator |
| The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerable limits for your experiment (see Co-solvent Concentration Guidelines below). | The solution becomes clear and free of visible precipitate. |
| The rate of addition of the this compound stock solution was too fast. | 1. Prepare the solution again, adding the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously vortexing or stirring. | A clear solution is formed without any initial cloudiness. |
| The this compound has aggregated. | 1. Gently sonicate the solution for a few minutes. 2. If sonication is not effective, the solution may need to be remade with a lower concentration or a higher percentage of co-solvent. | The solution becomes clear after sonication. |
Issue 2: Inconsistent or Lower-Than-Expected Reactivity in a Bioconjugation Reaction
| Possible Cause | Troubleshooting Step | Success Indicator |
| This compound has degraded or isomerized to the inactive cis-isomer. | 1. Ensure that anhydrous DMSO was used for the stock solution. 2. Avoid prolonged exposure of the stock solution and the final aqueous solution to light and heat.[3] 3. If the aqueous buffer contains thiols (e.g., DTT, β-mercaptoethanol), be aware that these can promote the isomerization of TCOs.[4] Consider if a thiol-free buffer can be used. | Consistent and expected reaction kinetics and product yield are achieved. |
| Inaccurate concentration of the this compound stock solution. | 1. Prepare a fresh stock solution, ensuring the this compound is fully dissolved in the organic solvent before further dilution. | The bioconjugation reaction proceeds as expected with the corrected concentration. |
Data Presentation
Table 1: Recommended Co-solvent Concentrations for Cellular Assays
The following table provides general guidelines for the maximum final concentration of DMSO in cell culture media. It is crucial to validate these concentrations for your specific cell line.
| Cell Type | Recommended Maximum DMSO Concentration (%) | Notes |
| Most cell lines | 0.5% | Generally well-tolerated with minimal cytotoxicity.[2] |
| Sensitive or primary cells | ≤ 0.1% | A dose-response curve is highly recommended to determine the optimal concentration.[2] |
| Some robust cell lines | 1% | May be acceptable, but should be validated for effects on cell viability and function.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. A brief, gentle sonication may be used if necessary.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (e.g., PBS)
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of DMSO for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution in DMSO needed.
-
In a separate tube, add the required volume of the aqueous buffer (e.g., PBS).
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds after the addition is complete to ensure a homogenous solution.
-
If any cloudiness or precipitation is observed, refer to the Troubleshooting Guide.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental processes for successfully dissolving this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing reaction conditions for (R)-TCO-OH ligation (pH, temp)
Welcome to the Technical Support Center for (R)-TCO-OH ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound in inverse-electron demand Diels-Alder (iEDDA) reactions with tetrazines.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ligation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction rate can be influenced by the pH of the reaction medium. | The TCO-tetrazine ligation is generally robust across a pH range of 6-9.[1][2] For optimal performance, maintain the pH within this range. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective buffer.[3][4] |
| Suboptimal Temperature: The reaction may be too slow at low temperatures. | While the reaction proceeds readily at room temperature (20-25°C), gentle heating can increase the reaction rate.[1][2] Temperatures up to 37°C or even 60°C have been used to accelerate the ligation, particularly for less reactive partners or when rapid conjugation is required.[3][5] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the tetrazine-functionalized molecule can lead to incomplete conversion. | A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine component is often recommended to drive the reaction to completion.[2] | |
| Degradation of Reactants: this compound can be susceptible to isomerization or degradation under certain conditions, particularly in the presence of thiols. Tetrazines can also degrade in aqueous solutions. | Use freshly prepared solutions of both this compound and the tetrazine. Store stock solutions appropriately (e.g., at -20°C, protected from light). The stability of TCO derivatives can be pH-dependent, with faster isomerization observed at pH 7.4 compared to pH 6.8 in the presence of thiols.[6] | |
| Steric Hindrance: The hydroxyl group on the this compound or bulky substituents on the tetrazine partner may sterically hinder the reaction. | If steric hindrance is suspected, consider using a tetrazine reagent with a longer, flexible spacer arm (e.g., PEG) to improve accessibility.[7] | |
| Slow Reaction Rate | Low Reactant Concentration: Reaction kinetics are concentration-dependent. | If possible, increase the concentration of one or both reactants to accelerate the reaction.[7] |
| Low Temperature: The reaction will proceed more slowly at lower temperatures. | Incubate the reaction at room temperature or elevate the temperature to 37°C to increase the rate.[7] | |
| Presence of Unwanted Side Products | Non-specific Reactions: While highly selective, side reactions can occur under non-optimal conditions. | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) if your tetrazine is functionalized with an NHS ester for a two-step conjugation, as these will compete with the intended reaction.[2] |
| Oxidation of the Dihydropyridazine Product: The initial cycloaddition product can undergo oxidation. | This is a common subsequent reaction and often does not interfere with many applications. If the oxidized product is undesirable, minimizing exposure to air or using antioxidants may be explored, though this is not a standard practice for this ligation. The oxidation can be accelerated by heating in the presence of air.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound ligation reaction?
A1: The this compound ligation, a type of TCO-tetrazine reaction, is efficient over a pH range of 6 to 9.[1][2] A neutral pH, such as that provided by PBS at pH 7.4, is a reliable starting point for most applications.[3][4] Studies on representative tetrazines have shown no significant change in the second-order rate constant between pH 7.4 and pH 5.0, indicating a degree of pH insensitivity within this range for the cycloaddition itself.[3]
Q2: What is the recommended temperature for the reaction?
A2: The reaction is typically performed at room temperature (20-25°C).[1] However, the reaction rate can be increased by raising the temperature. Incubating at 37°C is a common practice to accelerate the reaction, and temperatures as high as 60°C have been used for rapid ligations, particularly in the context of radiolabeling.[2][3][5]
Q3: How does temperature affect the stability of this compound?
A3: While moderate heating can increase the reaction rate, prolonged exposure to high temperatures may lead to degradation or isomerization of the TCO moiety. It is advisable to perform optimization studies to find the best balance between reaction rate and stability for your specific application.
Q4: What is the ideal molar ratio of this compound to the tetrazine?
A4: To ensure complete consumption of the limiting reagent, a slight molar excess (typically 1.1 to 1.5 equivalents) of one component is recommended.[2] In many applications, the more readily available or less precious component is used in excess.
Q5: What solvents are suitable for this reaction?
A5: The TCO-tetrazine ligation is highly versatile and can be performed in a variety of solvents, including aqueous buffers like PBS, as well as organic solvents such as DMF and DMSO.[1][8] The choice of solvent will depend on the solubility of your specific reactants.
Data Presentation
Table 1: Influence of Reaction Conditions on TCO-Tetrazine Ligation Kinetics
| Parameter | Condition | Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Temperature | 37°C | Various tetrazines and TCO | 210 - 30,000 | [3] |
| 37°C | Tz-polymers and PEG₄-TCO | - | [4] | |
| 25°C | Various TCO derivatives and tetrazines | up to 3,300,000 | [6][9][10] | |
| 60°C | TCO-peptides and tetrazines | Reaction complete in 10-20 min | [5] | |
| pH | 7.4 | Various tetrazines and TCO | 210 - 30,000 | [3] |
| 5.0 | Representative tetrazines and TCO | No significant change from pH 7.4 | [3] | |
| 6.0 - 9.0 | General TCO and tetrazine | General optimal range | [1][2] |
Note: The rate constants are highly dependent on the specific structures of the TCO and tetrazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for this compound Ligation with a Tetrazine-Functionalized Small Molecule in an Aqueous Buffer
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-functionalized molecule.
-
Add the reaction buffer (e.g., PBS, pH 7.4) to the desired final reaction volume, ensuring the final concentration of any organic solvent from the stock solutions is minimal (typically <5%).
-
Initiate the reaction by adding the this compound stock solution to the reaction mixture. A 1.1 to 1.5 molar excess of the tetrazine is often used.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature (20-25°C) or at 37°C for accelerated ligation.
-
Reaction times can range from a few minutes to a few hours, depending on the reactants and their concentrations. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance maximum typically between 510-540 nm).
-
-
Analysis:
-
Analyze the reaction mixture by a suitable analytical method, such as LC-MS or HPLC, to confirm product formation and determine conversion.
-
Protocol 2: Ligation in an Organic Solvent
-
Reagent Preparation:
-
Reaction Procedure:
-
Slowly add the tetrazine solution dropwise to the this compound solution with stirring.[8]
-
The disappearance of the red color of the tetrazine indicates the progress of the reaction. Continue adding the tetrazine solution until the red color just persists, indicating the complete consumption of the this compound.[8]
-
-
Work-up and Analysis:
Mandatory Visualization
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing non-specific binding in (R)-TCO-OH labeling experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of non-specific binding (NSB) in experiments utilizing (R)-TCO-OH and tetrazine ligation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) in this compound labeling experiments?
Non-specific binding in TCO-tetrazine labeling experiments is a common issue that can lead to high background signals and inaccurate data.[1][2][3] The primary causes stem from the inherent physicochemical properties of the labeling reagents and their interactions with the biological environment.[4]
-
Hydrophobic Interactions: Both TCO moieties and certain tetrazine-fluorophore conjugates can be hydrophobic.[5][6] These non-polar molecules tend to associate with hydrophobic regions of proteins and cell membranes to minimize their contact with the aqueous environment, leading to unwanted background signal.[4][7][8] Studies have shown that the lipophilicity of tetrazine probes is a critical factor influencing their in vivo performance and potential for NSB.[9]
-
Electrostatic Interactions: Charged labeling reagents can bind non-specifically to surfaces or biomolecules exhibiting an opposite charge.[4][7][10] For example, a positively charged tetrazine probe might bind to negatively charged components of the cell surface or extracellular matrix.
-
Off-Target Reactivity: While the TCO-tetrazine reaction is highly specific, some highly reactive tetrazine derivatives can potentially interact with endogenous nucleophiles, such as thiols and amines present in proteins, leading to off-target labeling.[11] There is often a trade-off between the reaction speed of a tetrazine and its stability in a biological milieu.[12]
-
Insufficient Blocking: Failure to adequately block potential non-specific binding sites on cells, tissues, or assay surfaces (e.g., microplates) leaves these sites available for unwanted adsorption of labeling reagents.[1][10][13][14]
Q2: I'm observing high background fluorescence in my cell imaging experiment. How can I troubleshoot this?
High background is a clear indicator of non-specific binding. A systematic approach is best for troubleshooting:
-
Verify Blocking Efficacy: Ensure your blocking step is sufficient. If you are not using a blocking agent, add one. If you are, consider increasing the concentration or incubation time, or switching to a different agent (see Table 2).
-
Optimize Probe Concentration: Using an excessive concentration of the tetrazine-fluorophore probe is a common cause of high background. Titrate the probe to find the lowest effective concentration that still provides a robust specific signal.
-
Improve Washing Steps: Insufficient washing will leave unbound probe behind. Increase the number and duration of wash steps after both the TCO incubation and the tetrazine probe incubation. Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to your wash buffer to help remove non-specifically bound molecules.
-
Evaluate the Tetrazine Probe: The properties of your tetrazine conjugate are critical. Highly lipophilic (hydrophobic) dyes can contribute significantly to NSB.[9] If possible, switch to a probe with a more hydrophilic fluorophore or one that includes a hydrophilic linker (e.g., PEG).
-
Run Controls: Always include a negative control where the cells are not labeled with the TCO moiety but are incubated with the tetrazine probe. This will reveal the level of background staining caused by the probe alone.
| Symptom | Possible Cause | Recommended Solution |
| High background across the entire sample | 1. Insufficient blocking. 2. Tetrazine probe concentration too high. 3. Hydrophobic interactions of the probe.[4][9] | 1. Use an appropriate blocking agent (e.g., BSA, serum). 2. Perform a concentration titration of the tetrazine probe. 3. Switch to a more hydrophilic probe; increase wash stringency. |
| Signal observed in negative control cells | 1. Non-specific binding of the tetrazine probe to cell surfaces.[11] 2. Insufficient washing. | 1. Use a blocking agent. 2. Decrease probe concentration. 3. Increase the number and duration of wash steps. |
| Patchy or punctate background staining | Aggregation of the tetrazine probe. | 1. Ensure the probe is fully dissolved before use. 2. Centrifuge the probe solution to pellet any aggregates before adding to cells. 3. Consider using a probe with better solubility. |
Table 1. Troubleshooting Guide for High Background Signal.
Q3: What are the recommended blocking agents and how do I choose the right one?
Blocking agents work by occupying potential sites of non-specific interaction, thereby preventing the labeling reagent from binding non-specifically.[1] The choice of blocking agent depends on the experimental system.
| Blocking Agent | Typical Composition | Recommended Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | Purified protein from bovine serum. | 1-5% (w/v) in buffer (e.g., PBS). | A common and effective general-purpose blocking agent.[15] Ensure it is high-purity and IgG-free. |
| Normal Serum | Serum from a non-immunized animal. | 5-10% (v/v) in buffer. | For immunofluorescence, use serum from the same species as the secondary antibody's host to block Fc receptors and other protein-protein interactions.[13] |
| Non-Fat Dry Milk | Protein-based solution. | 1-5% (w/v) in buffer (e.g., TBS). | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. Not recommended for phosphoprotein detection. |
| Synthetic Polymers | e.g., N-(2-hydroxypropyl)methacrylamide (HPMA)-based copolymers. | Varies by product. | Can be a highly effective, protein-free alternative to BSA, offering less batch-to-batch variability.[15] |
| Commercial Blocking Buffers | Proprietary formulations. | Per manufacturer's instructions. | Optimized for specific applications (e.g., IHC, Western Blot) and can offer superior performance.[1][14] |
Table 2. Common Blocking Reagents for TCO-Tetrazine Labeling.
Q4: How do the properties of the tetrazine probe affect non-specific binding?
The molecular properties of the tetrazine probe itself are a major determinant of background signal, particularly in in vivo or live-cell experiments.[9][11]
-
Lipophilicity (Hydrophobicity): This is arguably the most critical factor. A high lipophilicity, often quantified as a high clogD value, strongly correlates with increased non-specific binding and poor in vivo performance.[9] Hydrophobic probes are more likely to partition into lipid membranes and bind to hydrophobic pockets in proteins.
-
Reactivity (k₂ rate constant): While a fast reaction rate is desirable for efficient labeling, extremely reactive tetrazines can sometimes show reduced stability in biological media, potentially leading to off-target reactions.[12][16] However, high reactivity is crucial to ensure the specific "click" reaction outcompetes clearance of the probe.
-
Charge: The overall charge of the probe can lead to electrostatic NSB. It is generally advisable to use probes that are near-neutral at physiological pH.
A key study on in vivo pretargeting found that the best-performing tetrazine probes had a combination of high reactivity and low lipophilicity.[9]
| Parameter | Desired Characteristic for Low NSB | Rationale |
| Lipophilicity (clogD₇.₄) | < -3 | Minimizes hydrophobic interactions, reducing sequestration in membranes and binding to off-target proteins.[9] |
| Reactivity (k₂ vs TCO) | > 50,000 M⁻¹s⁻¹ | Ensures the specific bioorthogonal reaction is rapid enough to occur efficiently at low concentrations before the probe is cleared or degraded.[9] |
Table 3. Influence of Tetrazine Properties on In Vivo Performance.
Experimental Protocols & Workflows
Protocol 1: General Blocking Procedure for Cell-Based Assays
This protocol is designed to saturate non-specific binding sites on adherent cells prior to incubation with labeling reagents.
-
Prepare Blocking Buffer: Prepare a solution of 1% (w/v) BSA in 1X Phosphate Buffered Saline (PBS). Ensure the BSA is fully dissolved. Filter sterilize the solution through a 0.22 µm filter for cell culture applications.
-
Cell Preparation: Culture cells on coverslips or in plates as required. Aspirate the cell culture medium.
-
Initial Wash: Gently wash the cells once with 1X PBS to remove residual serum proteins from the culture medium.
-
Blocking Incubation: Add a sufficient volume of the prepared Blocking Buffer to completely cover the cells.
-
Incubate: Incubate the cells for 30-60 minutes at room temperature or 37°C.
-
Proceed to Labeling: Aspirate the blocking buffer. The cells are now ready for the this compound incubation step. It is generally not necessary to wash after this blocking step.
Protocol 2: Optimizing Washing Steps to Reduce Background
Thorough washing is critical for removing unbound tetrazine probes.
-
Prepare Wash Buffer: Prepare 1X PBS. For stubborn background, consider adding 0.05% Tween-20 to the PBS. Note that surfactants may not be suitable for all live-cell applications.
-
Post-Incubation Removal: After the tetrazine probe incubation is complete, carefully aspirate the probe-containing solution from the cells.
-
Perform Initial Washes: Add Wash Buffer to the cells, gently swirl or rock the plate for 2-3 minutes, and then aspirate. Repeat this step for a total of three washes.
-
Perform Extended Wash (Optional): For applications requiring the lowest possible background, perform a final wash step where the cells are incubated in fresh Wash Buffer for 15-30 minutes at room temperature on a gentle rocker.
-
Final Rinse: Aspirate the Wash Buffer and perform one final quick rinse with 1X PBS to remove any residual detergent before proceeding to imaging or sample fixation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular twist on hydrophobicity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02673A [pubs.rsc.org]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with slow reaction kinetics in (R)-TCO-OH applications
Welcome to the technical support center for (R)-TCO-OH and its applications in bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between this compound and tetrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and tetrazine ligation reaction?
A1: The reaction between this compound (a trans-cyclooctene derivative) and a tetrazine is a bioorthogonal ligation.[1] It proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for applications in complex biological systems without the need for a catalyst.[3][4]
Q2: I am observing slow or incomplete reaction with this compound. Isn't this reaction supposed to be fast?
A2: You are correct; the TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[2][5] If you are experiencing slow or incomplete reactions, it is likely due to underlying experimental issues rather than the intrinsic kinetics of the reaction. Common causes include reagent degradation, suboptimal choice of reaction partners, steric hindrance, or incorrect reaction conditions. This guide will help you troubleshoot these potential problems.
Q3: What factors influence the speed of the TCO-tetrazine reaction?
A3: The kinetics of the TCO-tetrazine ligation are primarily influenced by:
-
Electronic Properties: The reaction rate is accelerated by electron-donating groups on the TCO molecule and electron-withdrawing groups on the tetrazine.[6][7]
-
Ring Strain of TCO: Higher ring strain in the trans-cyclooctene ring leads to faster reaction kinetics.[5]
-
Steric Hindrance: Bulky substituents on either the TCO or the tetrazine can sterically hinder the reaction and slow it down.[6][8]
-
Solvent: While the reaction works in a variety of solvents, including aqueous buffers, the rate can be solvent-dependent.[7]
Q4: How stable is this compound?
A4: trans-Cyclooctenes, including this compound, can be susceptible to isomerization to the much less reactive cis-isomer, especially in the presence of thiols or certain metals.[9] They are also sensitive to light.[10] Proper storage and handling are crucial to maintain the reactivity of your TCO-containing reagents. It is recommended to store them protected from light and at low temperatures.
Q5: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A5: For efficient conjugation, it is often recommended to use a slight molar excess of one of the components. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[4] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[4]
Troubleshooting Guide
This guide addresses common issues that can lead to perceived slow reaction kinetics in this compound applications.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Reactant Pairing: The electronic properties of your specific TCO and tetrazine derivatives may not be ideal for fast kinetics. | - Use a tetrazine with strong electron-withdrawing groups (e.g., pyridyl, halogenated phenyl groups).- If possible, use a more strained TCO derivative. |
| Steric Hindrance: Bulky molecules conjugated to the TCO or tetrazine are preventing efficient reaction. | - Introduce a PEG spacer between your molecule of interest and the TCO/tetrazine to reduce steric hindrance.[8][11]- Evaluate the conjugation site to ensure it is accessible. | |
| Degradation of this compound: The TCO moiety may have isomerized to the unreactive cis-cyclooctene. | - Store TCO reagents protected from light at -20°C or below.- Avoid prolonged exposure to thiols or copper-containing solutions.[9] | |
| Degradation of Tetrazine: The tetrazine ring can degrade in aqueous solutions, especially at basic pH or in the presence of nucleophiles. | - Prepare tetrazine stock solutions fresh in an anhydrous solvent like DMSO or DMF.- For reactions in aqueous buffers, use the solution promptly. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in unreacted starting material. | - Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial.[4] | |
| Low Yield of Conjugated Product | Hydrolysis of NHS Ester (if applicable): If you are using an NHS ester to introduce TCO or tetrazine to a protein, the NHS ester may have hydrolyzed. | - Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[12]- Perform labeling reactions in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[13] |
| Low Labeling Efficiency: The initial labeling of your biomolecule with TCO or tetrazine was inefficient. | - Increase the molar excess of the TCO/tetrazine-NHS ester during the labeling reaction.- Ensure the protein concentration is optimal (typically 1-5 mg/mL).[1] | |
| High Background Signal in Imaging | Non-specific Binding: The fluorescently-labeled tetrazine or TCO is binding non-specifically to cells or surfaces. | - Include appropriate washing steps after incubation with the labeled reagent.- Use a blocking agent (e.g., BSA) to reduce non-specific binding. |
| Hydrophobicity of the Conjugate: The final product may be hydrophobic, leading to aggregation and non-specific interactions. | - Incorporate hydrophilic PEG spacers into your constructs to improve solubility.[11] |
Quantitative Data
The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following table summarizes second-order rate constants for various tetrazine derivatives with TCO, providing a reference for selecting an appropriate reaction partner for your this compound construct.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 ± 400 | 9:1 Methanol/Water | [3] |
| 3-phenyl-6-methyl-1,2,4,5-tetrazine | TCO | 26,000 ± 500 | PBS, pH 7.4, 37°C | [6] |
| 3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 820 ± 70 | PBS, pH 7.4, 37°C | [6] |
| 3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 210 ± 20 | PBS, pH 7.4, 37°C | [6] |
| 3-(p-chlorophenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 5,300 ± 400 | PBS, pH 7.4, 37°C | [6] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [7] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [7] |
Note: The reactivity of this compound is expected to be in a similar range to the TCO derivatives listed above, though the specific stereochemistry and the presence of the hydroxyl group may have a minor influence on the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with this compound using an NHS Ester
This protocol describes the modification of an antibody with this compound via primary amines (e.g., lysine residues) using a TCO-NHS ester.
-
Antibody Preparation:
-
TCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis.[14]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step pre-targeting approach for live-cell imaging.
-
Pre-targeting Step:
-
Incubate cells with a TCO-labeled antibody (prepared as in Protocol 1) that targets a cell-surface antigen. Use a suitable concentration (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C.[16]
-
Wash the cells two to three times with fresh imaging medium to remove any unbound TCO-antibody.
-
-
Ligation and Imaging:
-
Prepare a staining solution of a tetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM.[16]
-
Add the tetrazine-fluorophore solution to the cells.
-
Immediately begin imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. The signal should develop rapidly.[16] Time-lapse imaging can be used to monitor the labeling process.[16]
-
-
Controls:
-
Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the probe.
-
TCO-labeled Cells (no tetrazine-fluorophore): To determine background fluorescence from the TCO-labeled antibody.
-
Unlabeled Cells (no TCO-antibody, no tetrazine-fluorophore): To determine cellular autofluorescence.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for slow TCO-tetrazine reactions.
Caption: Key factors influencing TCO-tetrazine reaction kinetics.
Caption: Workflow for a pre-targeting drug delivery strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-OH-TCO - Synvenio [synvenio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. furthlab.xyz [furthlab.xyz]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-TCO-OH Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-TCO-OH labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying this compound labeled proteins?
Purification is a critical step to remove unreacted this compound reagents, as well as any byproducts from the labeling reaction.[1] Excess reagents can interfere with downstream applications, such as the subsequent "click" reaction with a tetrazine-modified molecule, and can complicate analytical characterization.[2][3]
Q2: What are the most common methods for purifying TCO-labeled proteins?
The most common and effective methods for removing small molecules like unreacted TCO reagents from larger protein samples are size-exclusion chromatography (SEC) and dialysis.[1][2][4] Other chromatography techniques such as ion-exchange (IEX) and hydrophobic interaction chromatography (HIC) can also be used as polishing steps to separate the labeled protein from aggregates or other protein-related impurities.[5][6]
Q3: How do I choose the best purification method for my specific protein?
The choice of method depends on several factors:
-
Size Difference: Size-exclusion chromatography (SEC) is ideal when there is a significant size difference between your protein and the unreacted label.[7]
-
Charge Properties: Ion-exchange chromatography (IEX) separates proteins based on their net surface charge.[5] This can be useful if the labeling process alters the protein's charge or to remove charged impurities.
-
Hydrophobicity: Hydrophobic interaction chromatography (HIC) separates molecules based on their surface hydrophobicity.[8][9] Since TCO is a hydrophobic moiety, labeling may increase the protein's hydrophobicity, allowing for separation from the unlabeled protein.
-
Sample Volume and Delicacy: Dialysis is a gentle method suitable for larger volumes but is generally slower than chromatography. Spin desalting columns, a form of SEC, are very fast and convenient for small sample volumes.
Q4: Can I use affinity chromatography to purify my TCO-labeled protein?
Standard affinity chromatography is based on specific binding interactions (e.g., His-tag with a nickel resin).[10][11] While not a direct method for purifying based on the TCO label itself, it is often used as an initial capture step to purify the protein from crude lysate before the TCO labeling reaction.[12] Some advanced methods use pyridyl-tetrazine tags that can chelate nickel, enabling affinity purification after labeling.[13]
Troubleshooting Guide
Issue 1: Low Yield of Labeled Protein After Purification
| Possible Cause | Solution |
| Poor Labeling Efficiency | Before purification, confirm the labeling reaction was successful. This could be due to hydrolyzed TCO-NHS ester or suboptimal reaction conditions (pH, buffer).[14] Optimize the labeling protocol by using fresh reagents and ensuring the buffer is amine-free (e.g., PBS) at a pH of 7-9.[4][14] |
| Protein Loss During a Wash Step | The wash conditions may be too stringent, causing the protein to elute prematurely.[15] This can happen if the affinity tag's binding is weak. Consider reducing the stringency of your wash buffers. |
| Protein Precipitation | The protein may be precipitating in the column or during buffer exchange.[16] Ensure buffer compatibility and consider adding solubility-enhancing agents. For precipitation-based cleanup (e.g., acetone), ensure proper technique to avoid losing the pellet.[3][16] |
| Non-Optimal Chromatography Conditions | The chosen chromatography resin or buffer conditions may not be suitable for your protein. For HIC, the salt concentration may be too low for binding or too high, causing precipitation.[17] For IEX, the buffer pH may be too close to the protein's isoelectric point, preventing it from binding to the resin.[5] |
Issue 2: Presence of Unreacted TCO-OH in Final Product
| Possible Cause | Solution |
| Insufficient Separation | The resolution of the purification method may be inadequate. For SEC, ensure the column length is sufficient and the pore size is appropriate for the size difference between the protein and the TCO reagent.[7][18] |
| Column Overloading | Too much sample was loaded onto the chromatography column, exceeding its binding capacity and leading to co-elution of the protein and excess label. Reduce the sample load. |
| Incomplete Dialysis | The dialysis time was too short or there were not enough buffer changes to establish a sufficient concentration gradient for the TCO reagent to diffuse out.[3] Perform multiple, large-volume buffer changes over a longer period. |
Issue 3: Protein Aggregation Detected After Labeling/Purification
| Possible Cause | Solution |
| Increased Hydrophobicity | The TCO group is hydrophobic, and its addition can increase the protein's propensity to aggregate.[8] |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be promoting aggregation.[6] Screen different buffers to find one that maintains protein stability. |
| Elution Conditions Too Harsh | Elution from affinity or ion-exchange columns, which can involve low pH or high salt, might destabilize the protein.[19] Perform a buffer exchange into a suitable storage buffer immediately after elution.[20] |
Purification Strategy Comparison
The following table summarizes common chromatography techniques used for purifying TCO-labeled proteins.
| Technique | Principle of Separation | Primary Use Case | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Separates molecules based on their hydrodynamic radius (size).[21] | Removal of small molecules (unreacted TCO-OH, salts).[2][20] | Gentle, preserves biological activity; high recovery; effective for buffer exchange.[9] | Low resolution for proteins of similar size; sample dilution occurs. |
| Ion-Exchange (IEX) | Separates molecules based on net surface charge.[5][22] | Polishing step to remove charged impurities or separate labeled from unlabeled protein if pI changes. | High binding capacity; high resolution.[23] | Protein must be stable over a range of pH and salt concentrations; requires method development.[5] |
| Hydrophobic Interaction (HIC) | Separates molecules based on surface hydrophobicity.[8][24] | Polishing step; potential to separate labeled (more hydrophobic) from unlabeled protein.[17] | Less denaturing than reverse-phase chromatography; maintains protein activity.[9] | Requires high salt concentrations, which can cause precipitation; requires screening of resins and conditions.[17] |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: General workflow for labeling a protein with this compound and subsequent purification.
Protocol 1: Labeling Protein with this compound NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[4] If the protein solution contains Tris or other primary amines, perform a buffer exchange using a desalting column.[1] The ideal protein concentration is 1-5 mg/mL.[4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound NHS ester in an anhydrous solvent like DMSO.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[1]
Protocol 2: Purification via Size-Exclusion Chromatography (Desalting Column)
This protocol is for the rapid removal of unreacted TCO reagent from the labeled protein.
-
Column Equilibration: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with a suitable buffer, typically PBS, by centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.[16] Repeat this step 3-4 times.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the entire volume of the labeling reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1000 x g for 2-5 minutes).[16]
-
Collection: The purified TCO-labeled protein will be in the collection tube. The smaller, unreacted TCO reagent remains in the column resin.
-
Verification: The purified protein is now ready for characterization or downstream applications.[1]
Diagram: Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity of this compound labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad.com [bio-rad.com]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 13. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. goldbio.com [goldbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 18. youtube.com [youtube.com]
- 19. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. Ion-Exchange Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 24. goldbio.com [goldbio.com]
Technical Support Center: Stability of (R)-TCO-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of (R)-TCO-OH conjugates. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you design and execute your stability studies effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a click chemistry reagent featuring a trans-cyclooctene (TCO) moiety. This strained alkene is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This rapid and specific reaction is widely used in bioconjugation to link molecules of interest, such as antibodies or small molecule drugs. The stability of the TCO ring is critical because its strained trans conformation is essential for the rapid IEDDA reaction. Isomerization to the much less reactive cis-cyclooctene (CCO) form will result in a loss of conjugation efficiency and, consequently, a loss of the conjugate's intended function.
Q2: What are the primary degradation pathways for this compound conjugates?
A2: The main instability pathway for TCO-containing molecules is the isomerization of the highly reactive trans-isomer to the nearly unreactive cis-isomer. This process can be accelerated by several factors, including:
-
Exposure to thiols: Biological thiols, such as glutathione, can promote the isomerization of TCO to CCO.
-
Presence of metal ions: Copper-containing proteins in serum have been shown to catalyze TCO isomerization.
-
Elevated temperatures: Higher temperatures can increase the rate of isomerization.
-
Extreme pH: While the TCO-tetrazine ligation is tolerant of a range of pH values (typically 6-9), highly acidic or basic conditions can affect the stability of the conjugate as a whole.[3]
Q3: What analytical techniques are recommended for assessing the stability of this compound conjugates?
A3: A multi-pronged approach using orthogonal analytical methods is recommended to thoroughly assess the stability of this compound conjugates. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), and hydrophobic interaction chromatography (HIC) can be used to separate the intact conjugate from degradation products, aggregates, or free drug/payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the parent conjugate and any degradation products by their mass-to-charge ratio. It can confirm isomerization and identify other chemical modifications.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for directly observing and quantifying the trans-to-cis isomerization of the TCO ring by monitoring specific proton signals.[6]
Q4: How does the choice of linker, such as a PEG linker, affect the stability of TCO conjugates?
A4: Incorporating a polyethylene glycol (PEG) linker between the this compound moiety and the conjugated biomolecule can significantly impact stability and reactivity. PEG linkers can:
-
Increase hydrophilicity: This can prevent the hydrophobic TCO group from interacting with and being masked by the biomolecule, thereby maintaining its reactivity.
-
Enhance stability: By increasing the steric hindrance around the TCO ring, a linker can shield it from catalysts of isomerization, such as serum proteins.[7]
-
Improve pharmacokinetics: PEGylation is known to prolong the circulation time of bioconjugates.
Troubleshooting Guide: Stability Assessment Experiments
This guide addresses common issues encountered during the analytical assessment of this compound conjugate stability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Unexpected Peaks in Chromatogram | 1. Degradation of the conjugate: The new peaks could be isomers, fragments, or aggregates. 2. Sample matrix interference: Components from the buffer or serum may be co-eluting. 3. System contamination: Carryover from previous injections. | 1. Analyze with LC-MS: Use mass spectrometry to identify the mass of the unexpected peaks and determine if they are related to your conjugate. 2. Run a blank: Inject the sample buffer/matrix without the conjugate to identify interfering peaks. 3. Clean the system: Flush the HPLC system and column with a strong solvent. |
| HPLC: Peak Tailing or Broadening | 1. Column degradation: The stationary phase may be deteriorating. 2. Incompatible mobile phase: The pH or solvent composition may not be optimal. 3. Secondary interactions: The conjugate may be interacting with the column material in unintended ways. | 1. Replace the column: Use a new or different type of column (e.g., one with a different stationary phase). 2. Optimize the mobile phase: Adjust the pH, ionic strength, or organic solvent percentage. 3. Add a modifier: Incorporate a small amount of an additive like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions. |
| LC-MS: Low Signal Intensity/Poor Sensitivity | 1. Poor ionization of the conjugate: The electrospray ionization (ESI) conditions may not be optimal for your large molecule. 2. In-source fragmentation: The conjugate may be breaking apart in the mass spectrometer's source. 3. Sample loss during preparation: The conjugate may be adsorbing to plasticware. | 1. Optimize MS parameters: Adjust the cone voltage, capillary temperature, and gas flows. 2. Use a "softer" ionization method: If available, try native MS conditions. 3. Use low-binding tubes and pipette tips: Minimize sample loss during handling. |
| LC-MS: Complex/Difficult to Interpret Mass Spectra | 1. Heterogeneity of the conjugate: Glycosylation and multiple drug loads can create a complex spectrum. 2. Presence of multiple degradation products: Various degradation pathways may be occurring simultaneously. | 1. Deglycosylate the sample: Use an enzyme like PNGase F to remove glycans and simplify the spectrum. 2. Use high-resolution MS: Employ an Orbitrap or Q-TOF instrument to better resolve different species. 3. Analyze reduced subunits: Reduce the interchain disulfide bonds to analyze the light and heavy chains separately. |
| NMR: Broad or Unresolved Peaks | 1. Sample aggregation: The conjugate may be forming aggregates in the NMR tube. 2. High viscosity of the sample: Concentrated protein solutions can be viscous. 3. Poor shimming: The magnetic field homogeneity may not be optimal. | 1. Centrifuge the sample: Remove any precipitated material before analysis. 2. Lower the concentration: Analyze a more dilute sample if sensitivity allows. 3. Re-shim the spectrometer: Optimize the magnetic field homogeneity for your sample. |
Quantitative Data Summary
The stability of TCO derivatives is highly dependent on their chemical environment and structure. The following table summarizes reported stability data for various TCO compounds.
| TCO Derivative | Condition | Parameter | Value | Reference |
| s-TCO conjugated to a mAb | in vivo | Half-life | 0.67 days | [3] |
| TCO conjugated to CC49 antibody | in vivo | % Reactive after 24h | 75% | [3] |
| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | Half-life | 0.6 hours | |
| TCO | 50% fresh mouse serum at 37°C | Time for near-complete conversion to cis-isomer | 7 hours | |
| d-TCO | Phosphate-buffered D₂O | Stability | No degradation or isomerization for up to 14 days | [3] |
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol provides a general method for monitoring the stability of an this compound conjugate over time.
Workflow for RP-HPLC Stability Assessment
Caption: Workflow for assessing conjugate stability using RP-HPLC.
Materials:
-
This compound conjugate of interest
-
Stability buffer (e.g., PBS, pH 7.4, or serum)
-
Quenching solution (if needed, e.g., acidic solution to stop degradation)
-
HPLC system with UV detector
-
Reversed-phase column (e.g., C4 or C18 for proteins, 3.5-5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a known concentration (e.g., 1 mg/mL) in the desired stability buffer.
-
Aliquot the solution into multiple vials, one for each time point of the study (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the vials under the desired stress conditions (e.g., in a 37°C water bath).
-
-
HPLC Analysis:
-
At each time point, retrieve one vial. If necessary, quench the degradation reaction.
-
Inject a standard volume (e.g., 10-20 µL) onto the HPLC system.
-
Elute the sample using a linear gradient, for example:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B (return to initial conditions)
-
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of remaining intact conjugate relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Identification of Degradants by LC-MS
This protocol outlines the use of LC-MS to identify potential degradation products, including the cis-isomer of the TCO conjugate.
Workflow for LC-MS Degradant Identification
References
- 1. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. inis.iaea.org [inis.iaea.org]
optimizing stoichiometry for complete (R)-TCO-OH reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the stoichiometry of (R)-TCO-OH reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and selective bioorthogonal ligation.[1][2] Achieving a complete reaction is critical for the successful synthesis of conjugates, including PROTACs, for which this compound is a valuable linker.[3][4] This guide will address common issues to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a complete this compound and tetrazine reaction?
A1: For an efficient and complete conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the this compound-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine.[5][6] However, to drive the reaction to completion, an excess of 1.5 to 2-fold may be necessary.[7] The optimal ratio can vary depending on the specific reactants and should be determined empirically for each system.[5]
Q2: What are the recommended reaction conditions (buffer, pH, temperature)?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently under a range of conditions.
-
Buffer: Phosphate-buffered saline (PBS) is a common and effective choice.[5]
-
pH: The reaction is typically performed in a pH range of 6.0 to 9.0.[5] While the ligation itself is largely pH-insensitive, it is crucial to consider the stability of the molecules being conjugated, as extreme pH values can cause degradation.[7]
-
Temperature and Duration: The reaction proceeds rapidly at room temperature, often reaching completion within 30 to 120 minutes.[6] A typical incubation time is 60 minutes.[5][6]
Q3: My reaction is incomplete or shows low yield. What are the common causes?
A3: Several factors can lead to an incomplete reaction. The most common issues include incorrect stoichiometry, degradation of one or both reactants, steric hindrance between bulky molecules, or precipitation of reactants from the solution.[7] A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q4: How can I improve the solubility of my this compound or tetrazine conjugate?
A4: If you observe precipitation of your reactants or product, solubility can be enhanced by incorporating hydrophilic polyethylene glycol (PEG) spacers into your TCO or tetrazine reagent.[6][7] Alternatively, adding a small percentage of a water-miscible organic co-solvent, such as DMSO or DMF, to the aqueous reaction buffer can improve solubility.[7]
Q5: What factors influence the kinetics of the TCO-tetrazine ligation?
A5: The reaction kinetics are primarily influenced by the electronic properties and ring strain of the reactants.[1][8] TCOs with higher ring strain, such as s-TCO, exhibit significantly faster reaction rates.[9] The reactivity of the tetrazine is also critical; electron-withdrawing groups on the tetrazine ring can increase the reaction rate.[8]
Q6: How should I prepare and store my this compound and tetrazine reagents?
A6: TCO reagents, particularly highly strained derivatives, can be prone to isomerization to the inactive cis-isomer upon long-term storage or exposure to thiols or UV light.[7][10] Tetrazines can be susceptible to degradation in aqueous media.[7] It is highly recommended to use freshly prepared solutions.[7] For longer-term storage, follow the manufacturer's recommendations, which typically involve storing reagents desiccated and protected from light.[7] Some TCOs can be stored as stable silver (I) metal complexes to extend their shelf-life.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound reactions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction or Low Product Yield | Incorrect Stoichiometry: The molar ratio of tetrazine to TCO is not optimized. | Empirically test different molar ratios. Start with a 1.5 to 2-fold molar excess of the tetrazine reagent to drive the reaction to completion.[7] |
| Reactant Degradation: The this compound has isomerized to its inactive cis-form, or the tetrazine has degraded.[7][10] | Use freshly prepared stock solutions for your reaction. Ensure reagents are stored properly (desiccated, protected from light).[7] Verify the integrity of your starting materials. | |
| Steric Hindrance: The reactive moieties on large biomolecules are inaccessible to each other. | If possible, re-design the conjugate to include a flexible PEG spacer between the reactive moiety (TCO or tetrazine) and the larger molecule to improve accessibility.[7] | |
| Precipitation of Reactants: One or more components are not fully soluble in the reaction buffer. | Enhance aqueous solubility by using PEGylated TCO or tetrazine reagents.[7] Alternatively, add a small amount (e.g., 1-10%) of an organic co-solvent like DMSO or DMF.[7] | |
| No Reaction or Very Slow Reaction | Inactive Pre-labeled Molecule: If attaching the TCO or tetrazine via an NHS ester, the ester may have hydrolyzed. | Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation.[12] Prepare stock solutions in anhydrous solvents (e.g., DMSO) immediately before use.[12] |
| Competing Reagents: The buffer used for a preceding NHS-ester labeling step contains primary amines (e.g., Tris, glycine). | Perform NHS ester labeling in an amine-free buffer such as PBS, HEPES, or borate at a pH between 7.2 and 9.0.[12] | |
| Appearance of Unexpected Side Products | Impure Starting Materials: Contaminants in the reactant preparations are leading to side reactions. | Ensure the purity of the this compound and tetrazine starting materials. If necessary, purify the reactants before the conjugation reaction.[7] |
| Oxidation: One of the molecules is sensitive to oxygen. | If working with oxygen-sensitive compounds, degas the reaction buffer and solutions prior to initiating the reaction.[7] |
Quantitative Data Summary
The tables below summarize key quantitative parameters for optimizing this compound reactions.
Table 1: Recommended Stoichiometric Ratios
| Parameter | Recommendation | Notes |
|---|---|---|
| Molar Ratio (Tetrazine : TCO) | 1.05 - 1.5 : 1 | A common starting point for many systems.[5][6] |
| Optimized for Completion | 1.5 - 2 : 1 | A slight excess of one reactant can drive the reaction to completion.[7] |
Table 2: Typical Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Value | Notes |
|---|---|---|
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Other amine-free buffers like HEPES or Borate are also suitable.[5][12] |
| pH Range | 6.0 - 9.0 | The reaction itself is robust, but biomolecule stability is paramount.[5][7] |
| Temperature | Room Temperature (20-25°C) | The reaction kinetics are extremely fast, negating the need for heating.[6] |
| Reaction Time | 30 - 120 minutes | A 60-minute incubation is often sufficient for completion.[5][6] |
Experimental Protocols
General Protocol for this compound Conjugation to a Tetrazine-Labeled Molecule
This protocol provides a general workflow. Volumes and concentrations should be optimized for the specific application.
-
Reagent Preparation:
-
Reactant Calculation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the calculated volume of the this compound solution to the reaction buffer.
-
Add the calculated volume of the tetrazine-labeled molecule solution to initiate the reaction.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Purification (Optional):
-
If necessary, remove unreacted starting materials and byproducts from the final conjugate. Size-exclusion chromatography (SEC) is a common method for purifying protein conjugates.[5]
-
-
Storage:
-
Store the final conjugate at 4°C or as appropriate for the stability of the molecule.[6]
-
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding this compound reactions.
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Simplified IEDDA reaction between this compound and Tetrazine.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-TCO-OH Reactivity for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reagent is a critical decision impacting the success of their experimental designs. Trans-cyclooctene (TCO) derivatives, known for their rapid reactivity with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) reaction, are a cornerstone of modern bioorthogonal chemistry. Among these, (R)-TCO-OH has emerged as a valuable tool. This guide provides an objective comparison of the reactivity of this compound with other key TCO derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.
The reactivity of TCO derivatives is primarily governed by the ring strain of the trans-double bond and the stereochemistry of substituents. The "(R)" designation in this compound refers to the stereochemistry at the hydroxyl-bearing carbon. Functionally, in the context of reactivity, the critical factor is the orientation of the hydroxyl group, which can be either axial or equatorial. The axial isomer of TCO-OH generally exhibits significantly higher reactivity than its equatorial counterpart due to reduced steric hindrance in the transition state of the Diels-Alder reaction. It is the axial conformation that is most commonly utilized for its rapid kinetics.
Comparative Reactivity of TCO Derivatives
The performance of TCO derivatives in bioorthogonal labeling is assessed based on several key parameters: reaction kinetics (typically reported as second-order rate constants, k₂), stability under physiological conditions, and solubility in aqueous media. A summary of these parameters for this compound (represented by its more reactive axial isomer) and other widely used TCO derivatives is presented below.
| TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Tetrazine Partner | Conditions | Stability | Aqueous Solubility |
| This compound (axial) | ~13,000 - 150,000 | 3,6-di-(2-pyridyl)-s-tetrazine | PBS, 37°C | Moderate | Good |
| TCO-OH (equatorial) | ~22,600 | 3,6-di-(2-pyridyl)-s-tetrazine | PBS/MeOH, 25°C | Moderate | Good |
| s-TCO (strained) | ~3,300,000 | Water-soluble 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Low (prone to isomerization) | Moderate |
| d-TCO (dioxolane-fused) | ~366,000 | Water-soluble 3,6-di-(2-pyridyl)-s-tetrazine | Water, 25°C | High | Good |
| oxoTCO | ~2,030 | sfGFP150Tet-v.2.0 | Phosphate buffer, RT | Moderate | High |
| Parent TCO | ~2,000 | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | High | Low |
Note: The reaction rates are highly dependent on the specific tetrazine derivative, solvent, and temperature. The data presented here is a compilation from various sources and should be used for comparative purposes.
Experimental Protocols
Determining Second-Order Rate Constants for TCO-Tetrazine Reactions
A precise understanding of reaction kinetics is crucial for optimizing labeling experiments. Stopped-flow spectrophotometry is a common and accurate method for measuring the rapid kinetics of TCO-tetrazine ligations.
Materials:
-
TCO derivative (e.g., this compound)
-
Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Stopped-flow spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the TCO derivative in anhydrous DMSO.
-
Prepare a stock solution of the tetrazine derivative in anhydrous DMSO. The concentration should be accurately determined by UV-Vis spectrophotometry using the known molar extinction coefficient of the tetrazine.
-
-
Reaction Setup:
-
Dilute the TCO and tetrazine stock solutions in the reaction buffer to the desired final concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the concentration of the tetrazine.
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions and monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically between 520-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative used in excess: k₂ = k_obs / [TCO]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for kinetic analysis and the underlying reaction mechanism.
A Comparative Guide to the Kinetic Analysis of (R)-TCO-OH Reaction with Tetrazines
In the rapidly evolving field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptionally fast kinetics and high specificity.[1][2][3] This guide provides a comparative kinetic analysis of the reaction of a specific trans-cyclooctene derivative, (R)-TCO-OH, with various tetrazines. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful ligation chemistry for applications such as in vivo imaging, drug delivery, and biomolecule labeling.[2][4]
Comparative Kinetic Data
The reactivity of the TCO-tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine.[5][6] Generally, electron-withdrawing groups on the tetrazine and a higher degree of ring strain in the TCO lead to faster reaction rates.[5][6] The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives, including those structurally similar to this compound, with a range of tetrazines under physiological conditions.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| TCO-OH | 3,6-dipyridyl-s-tetrazine | 33,000 ± 300 | PBS | 37 |
| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-tetrazine | 13,000 ± 80 | PBS | 37 |
| TCO-PEG₄ | Various tetrazine scaffolds | 1,100 - 73,000 | DPBS | 37 |
| (E)-cyclooct-4-enol (TCO) | Various tetrazines | Varies (half-lives 9 to 3000 ms) | PBS, pH 7.4 | 37 |
| s-TCO-OH analog | amido-substituted dipyridyltetrazine | 3,300,000 | Water | Not Specified |
| anti-sTCO derivative | water soluble diphenyl-s-tetrazine | 286,000 | Water | Not Specified |
| anti-sTCO derivative | di-2-pyridyl-s-tetrazine | 3,300,000 | Water | Not Specified |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Methanol/Water (9:1) | 25 |
| TCO | Methyl-substituted tetrazines | ~1000 | Aqueous Media | Not Specified |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous Media | Not Specified |
Note: "sTCO" refers to conformationally strained TCO derivatives which exhibit significantly enhanced reactivity.[2][7]
Alternative Bioorthogonal Reactions
While the TCO-tetrazine ligation is renowned for its speed, other bioorthogonal reactions offer different advantages and may be more suitable for specific applications.
| Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| TCO-Tetrazine | 10³ - 10⁷ | Extremely fast, catalyst-free | Potential for TCO isomerization/degradation |
| Azide-Alkyne (CuAAC) | 10² - 10³ | High efficiency, well-established | Requires cytotoxic copper catalyst |
| Strain-Promoted Azide-Alkyne (SPAAC) | 10⁻¹ - 1 | Catalyst-free | Slower kinetics than TCO-tetrazine |
| Staudinger Ligation | 10⁻³ - 10⁻² | Highly specific, biocompatible | Very slow kinetics |
| Oxime Ligation | 10⁻² - 10⁻¹ | Good stability | Slow kinetics, requires catalyst |
| Tetrazole Ligation | Fast (photoinitiated) | Spatiotemporal control | Requires UV light activation |
Experimental Protocols
Kinetic Analysis using Stopped-Flow Spectrophotometry
This protocol describes a common method for determining the second-order rate constants of TCO-tetrazine reactions.
1. Reagent Preparation:
-
Prepare stock solutions of the TCO derivative (e.g., this compound) and the tetrazine in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). For pseudo-first-order conditions, the TCO derivative should be in significant excess (at least 10-fold) compared to the tetrazine.[4]
2. Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Equilibrate the instrument's sample handling unit and observation cell to the desired reaction temperature (e.g., 37°C).[4][8]
3. Data Acquisition:
-
Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix equal volumes of the two solutions.
-
Monitor the reaction by following the decrease in absorbance of the tetrazine chromophore at its maximum wavelength (typically between 510-550 nm) over time.[3][4]
-
Record the absorbance decay until the reaction is complete.
4. Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
The second-order rate constant (k₂) is determined by plotting the observed rate constants (k_obs) against the concentration of the TCO derivative. The slope of the resulting linear fit corresponds to k₂.[4]
Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
Logical Framework for Reagent Selection
The choice of a bioorthogonal reaction pair is a critical decision in experimental design. The following diagram illustrates the logical considerations for selecting the TCO-tetrazine ligation over other alternatives based on kinetic data.
Caption: Decision tree for selecting a bioorthogonal reaction based on kinetic requirements.
References
- 1. interchim.fr [interchim.fr]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
analytical techniques for characterizing (R)-TCO-OH conjugates
A Comprehensive Guide to Analytical Techniques for Characterizing (R)-TCO-OH Conjugates
For researchers, scientists, and drug development professionals working with this compound (trans-cyclooctenol) conjugates, robust analytical characterization is paramount to ensure the quality, efficacy, and safety of these molecules. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctenes and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics.[1][2] This guide provides a comparative overview of key analytical techniques used to characterize this compound conjugates, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
The characterization of this compound conjugates typically involves a multi-faceted approach to confirm successful conjugation, determine the degree of labeling, and assess the stability and reactivity of the final product. The most prevalent techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role, particularly in the characterization of smaller conjugates or the parent TCO molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of this compound conjugates, providing direct confirmation of conjugation and allowing for the determination of the number of TCO moieties attached to a biomolecule, often a protein or antibody.[3] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are the most common MS techniques employed.
Data Presentation: Mass Spectrometry
Table 1: Representative Mass Spectrometry Data for TCO-Antibody Conjugates
| Analyte | Expected Mass Shift per TCO (Da) | Observed Mass Shift (Da) | Number of TCOs per Antibody | Reference |
| TCO-modified anti-EGFR mAb | 152.2 | Varies | Up to 10-20 (total); <6 (functional) | [3] |
| TCO-PEG4-modified anti-EGFR mAb | 758.2 | Varies | Not specified | [3] |
| TCO-PEG24-modified anti-EGFR mAb | 1639.9 | Varies | Not specified | [3] |
| Direct TCO-modified Herceptin | 152.2 | Varies | Not specified | [4] |
| PEG-TCO-modified Herceptin | 399.15 | Varies | Not specified | [4] |
Experimental Protocol: MALDI-TOF MS of TCO-Antibody Conjugates
This protocol is adapted from procedures described for the analysis of modified antibodies.[3][4]
1. Sample Preparation:
-
Buffer exchange the unmodified control and TCO-modified antibodies into water using centrifugal filters (e.g., Amicon Ultra-4).
-
Concentrate the antibody solutions to a concentration greater than 1 mg/mL.
2. Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) in a solvent mixture of 70/30 acetonitrile/water with 0.1% trifluoroacetic acid (TFA). A typical preparation involves dissolving 1 mg of sinapinic acid in 100 µL of the solvent mixture.
3. Plate Spotting:
-
Combine the concentrated antibody solution with the sinapinic acid matrix in a 2:1 ratio (matrix:analyte).
-
Spot 1 µL of the mixture onto a MALDI sample plate and allow it to air dry, permitting co-crystallization of the sample and matrix.
4. Data Acquisition:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion linear mode.
-
Calibrate the instrument using known protein standards.
5. Data Analysis:
-
Determine the average molecular weight of the unmodified and modified antibody.
-
Calculate the number of TCO modifications by dividing the difference in molecular weight by the expected mass of a single TCO modification (e.g., 152.2 Da for a direct TCO modification).[3][4]
Visualization: TCO Conjugation and MS Analysis Workflow
Caption: Workflow for TCO conjugation and subsequent MALDI-TOF MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing this compound conjugates, offering capabilities for assessing purity, stability, and quantifying the drug-to-antibody ratio (DAR). Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used methods. RP-HPLC, in particular, can separate conjugates based on the hydrophobicity conferred by the TCO moiety.
Data Presentation: HPLC Analysis
Table 2: Comparison of HPLC Methods for ADC Characterization
| HPLC Method | Principle | Application for TCO Conjugates | Key Parameters | Reference |
| RP-HPLC | Separation based on hydrophobicity. | Determination of DAR on reduced antibody fragments (light and heavy chains). Purity analysis. | C4 or C8 columns, Acetonitrile/water gradient with TFA, elevated temperature (e.g., 80°C). | [5][6] |
| HIC | Separation based on hydrophobicity under non-denaturing conditions. | Determination of DAR distribution on intact antibody. | High salt concentration in mobile phase (e.g., ammonium sulfate). | [5][7] |
| SEC | Separation based on size. | Analysis of aggregation and fragmentation. | Isocratic mobile phase, phosphate buffer with salt. | [8] |
Experimental Protocol: RP-HPLC for DAR Analysis of Reduced TCO-Antibody Conjugates
This protocol is a generalized procedure based on methods for antibody-drug conjugates.[6][9]
1. Sample Preparation (Reduction):
-
To a solution of the TCO-antibody conjugate (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30-60 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
2. HPLC System and Column:
-
Use a UHPLC system equipped with a UV detector.
-
Employ a reversed-phase column suitable for protein separations, such as a C4 column (e.g., 150 mm x 2.1 mm, 3.5 µm, 450 Å).
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
4. Chromatographic Conditions:
-
Flow rate: 0.3 mL/min.
-
Column Temperature: 80-90°C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from ~25% to 50% Mobile Phase B over 15-20 minutes. The exact gradient should be optimized for the specific conjugate.
-
Injection Volume: 1-5 µL.
5. Data Analysis:
-
Integrate the peak areas for the unconjugated and TCO-conjugated light and heavy chains.
-
Calculate the weighted average DAR using the relative peak areas and the number of TCOs on each chain species (identified by MS). The formula is: DAR = (Σ Peak Area of Conjugated Species * Number of Drugs) / (Σ Peak Area of All Species).[6]
Visualization: Decision Tree for Choosing an HPLC Method
Caption: Decision tree for selecting an appropriate HPLC method.
UV-Visible Spectroscopy
UV-Vis spectroscopy is primarily used to monitor the kinetics of the TCO-tetrazine ligation reaction. The disappearance of the characteristic absorbance of the tetrazine chromophore (typically around 515-540 nm) upon reaction with the TCO provides a real-time method for determining reaction rates.[1][10]
Data Presentation: Reaction Kinetics
Table 3: Second-Order Rate Constants for TCO-Tetrazine Reactions
| Tetrazine Derivative | Dienophile | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-cyclooct-4-enol (TCO) | PBS, 37°C | ~210 | [2] |
| Hydrogen-substituted tetrazine (9) | (E)-cyclooct-4-enol (TCO) | PBS, 37°C | ~30,000 | [10] |
| H-phenyl-Tz-scaffold | TCO-PEG₄ | DPBS, 37°C | >39,000 | [11] |
| bis(pyridyl)-Tz-scaffold | TCO-PEG₄ | DPBS, 37°C | >39,000 | [11] |
Experimental Protocol: Stopped-Flow Spectrophotometry for Kinetic Analysis
This protocol is based on methods for measuring TCO-tetrazine reaction kinetics.[10][12]
1. Reagent Preparation:
-
Prepare stock solutions of the tetrazine derivative and the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions into the desired reaction buffer (e.g., PBS, pH 7.4) to the final working concentrations. Ensure the final concentration of the organic solvent is low (e.g., <1%).
2. Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Equilibrate the instrument and reagent syringes to the desired reaction temperature (e.g., 37°C) for at least 10 minutes.
3. Data Acquisition:
-
Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing equal volumes of the two solutions.
-
Monitor the decrease in absorbance of the tetrazine at its λmax (e.g., 515 nm) over time. Collect data until the reaction is complete.
4. Data Analysis:
-
For reactions under pseudo-first-order conditions (with one reactant in at least 10-fold excess), fit the absorbance decay to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Perform measurements in triplicate to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound conjugates, its primary application is in the characterization of the parent TCO molecule and smaller conjugates like TCO-modified peptides.[12][13] It can confirm the structure and purity of the TCO starting material and verify its covalent attachment in the conjugate. For large protein conjugates, NMR is less practical for detailed structural analysis of the entire molecule due to signal broadening and complexity, but it can be used to study the local environment of the TCO moiety if isotopically labeled.
Data Presentation: NMR Chemical Shifts
Table 4: Typical ¹H NMR Chemical Shift Ranges
| Proton Type | Approximate Chemical Shift (δ, ppm) | Notes | Reference |
| Alkane C-H (sp³) | 1 - 2 | Protons on the saturated carbon framework of TCO. | [14] |
| Protons on C adjacent to an electronegative atom (e.g., C-OH) | 3.5 - 4.5 | The proton on the carbon bearing the hydroxyl group in TCO-OH. | [15] |
| Olefinic C=C-H | 4.5 - 6.5 | Protons on the double bond of the TCO ring. | [14] |
| Aromatic C-H | 6.5 - 8.5 | Not present in this compound itself, but relevant for linkers or conjugated molecules. | [16] |
Experimental Protocol: General NMR Analysis of a TCO-Peptide Conjugate
This is a general protocol for acquiring a 1D ¹H NMR spectrum.[17][18]
1. Sample Preparation:
-
Dissolve the purified TCO-peptide conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of at least 1 mM.
-
Transfer the solution (typically 0.5-0.6 mL) to an NMR tube.
-
Add a reference standard, such as DSS or a small amount of TMS, if not already present in the solvent.
2. Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Acquire a 1D proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For peptide analysis, solvent suppression techniques may be necessary to attenuate the large residual H₂O signal if using D₂O.
4. Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Compare the observed chemical shifts to known values to confirm the presence of the TCO moiety and the peptide backbone. The appearance of new signals or shifts in existing peptide signals upon conjugation can confirm the modification. For more detailed structural analysis, 2D NMR experiments like COSY, TOCSY, and NOESY would be required.[17]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. ymc.eu [ymc.eu]
- 8. researchgate.net [researchgate.net]
- 9. molnar-institute.com [molnar-institute.com]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Comparative Guide to Validating (R)-TCO-OH Labeling Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and proteomics, the ability to precisely and efficiently label biomolecules is paramount. The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is recognized as one of the fastest and most specific bioorthogonal reactions available.[1][2][3] Among the various TCO derivatives, (R)-TCO-OH ((E)-cyclooct-4-en-1-ol) offers a favorable balance of reactivity and stability for a wide range of applications.[1][4]
This guide provides an objective comparison of this compound with alternative bioorthogonal reagents and presents a detailed experimental framework for validating its labeling efficiency using mass spectrometry, a definitive analytical technique for confirming covalent modifications on biomolecules.
Performance Comparison of Bioorthogonal Reagents
The efficacy of a bioorthogonal reaction is primarily dictated by its kinetics, stability, and the physicochemical properties of the reagents. The TCO-tetrazine ligation is renowned for its exceptionally high second-order rate constants, which enable efficient labeling at low concentrations.[2][5]
| Reagent/Reaction Pair | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| This compound + 3,6-dipyridyl-s-tetrazine | (70 ± 2) × 10³ [1] | Good balance of high reactivity and stability; suitable for in vivo applications over extended periods.[4] |
| s-TCO + 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) × 10³[1] | Currently the fastest TCO derivative, but exhibits lower stability, especially in high thiol concentrations.[1] |
| oxoTCO + Tetrazine | 2,030 ± 180[6] | Increased hydrophilicity reduces non-specific binding; offers fast kinetics and quantitative labeling.[6] |
| Parent TCO + 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[7][8] | The foundational TCO reagent; hydrophobic nature can sometimes lead to non-specific binding.[6] |
| DBCO (Cyclooctyne) + Azide (SPAAC) | 2.1 ± 0.2[9] | A widely used copper-free click reaction, but significantly slower than the TCO-tetrazine ligation.[3] |
Workflow for Validating Labeling Efficiency
Mass spectrometry provides direct evidence of a covalent modification by detecting the mass shift in the labeled biomolecule or its constituent peptides. The following diagram illustrates a typical workflow for quantifying the efficiency of this compound labeling on a target protein.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Computationally guided discovery of a reactive, hydrophilic trans -5-oxocene dienophile for bioorthogonal labeling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01707C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Axial vs. Equatorial T-Cell Ovomucoid (TCO) Isomers: A Comparative Guide to Stability and Reactivity
In the realm of bioorthogonal chemistry, trans-cyclooctene (TCO) isomers have emerged as indispensable tools for researchers in drug development and chemical biology. Their utility in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines allows for rapid and specific biomolecule labeling. However, the stereochemical orientation of substituents on the TCO ring, designated as axial or equatorial, significantly influences both the reactivity and stability of these isomers. This guide provides an objective comparison of axial and equatorial TCO isomers, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific application.
Reactivity Comparison
Axial TCO isomers consistently demonstrate higher reactivity in SPIEDAC reactions compared to their equatorial counterparts. This enhanced reactivity is attributed to the greater ring strain in the axial conformation, which is closer to the transition state of the cycloaddition reaction. Density functional theory (DFT) calculations have shown that the axial isomer of a functionalized TCO is 1.1 kcal/mol higher in energy than the corresponding equatorial isomer, contributing to its increased reactivity.[1] Experimental evidence overwhelmingly supports this, with axial isomers reacting up to an order of magnitude faster than equatorial isomers.[2]
| TCO Isomer | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| axial -5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 80,200 ± 200 | Water |
| equatorial -5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 22,600 ± 40 | Water |
| axial -TCO derivative (a-TCO) | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 150,000 ± 8000 | 95:5 PBS:MeOH, 25°C |
| axial -5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 70,000 ± 1800 | 95:5 PBS:MeOH, 25°C |
| equatorial -5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 22,400 ± 40 | 95:5 PBS:MeOH, 25°C |
Stability Comparison
While axial isomers offer superior reactivity, this often comes at the cost of reduced stability. The principal pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO) isomer, a process that can be accelerated in biological environments, particularly in the presence of thiols and copper-containing proteins.[3] Generally, equatorial isomers exhibit greater stability and resistance to this isomerization. However, some newer generations of axial TCO derivatives have been engineered for improved stability.
| TCO Isomer/Derivative | Condition | Stability Measurement |
| a-TCO derivative (14) | 35 mM in MeOD, room temp. | >99% stable after 1 week |
| axial -5-hydroxy-TCO (4a) | 35 mM in MeOD, room temp. | >99% stable after 1 week |
| a-TCO derivative (14) | 33 mM in D₂O-PBS (pD 7.4), room temp. | 90% stable after 24 h |
| axial -5-hydroxy-TCO (4a) | 33 mM in D₂O-PBS (pD 7.4), room temp. | 85% stable after 24 h |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours |
| s-TCO conjugate | in vivo | half-life of 0.67 days |
Experimental Protocols
Determining Reaction Kinetics via Stopped-Flow Spectrophotometry
This method is employed to measure the rapid kinetics of TCO-tetrazine cycloaddition reactions.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the TCO isomer and the tetrazine partner in an appropriate solvent (e.g., DMSO). Dilute these stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final experimental concentrations.
-
Instrument Setup: Load the TCO and tetrazine solutions into separate syringes of a stopped-flow spectrophotometer. Allow the solutions to equilibrate to the desired temperature (e.g., 25°C or 37°C) for a minimum of 10 minutes.[4]
-
Data Acquisition: The instrument rapidly mixes equal volumes of the reactant solutions, and the reaction is monitored by observing the decrease in the characteristic absorbance of the tetrazine over time (typically between 510-550 nm).[4][5]
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) is then calculated from k_obs.[5]
Assessing Isomer Stability by ¹H NMR Spectroscopy
This technique is used to monitor the isomerization of TCO to its inactive CCO form over time.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the TCO isomer in a deuterated solvent (e.g., MeOD or D₂O with PBS) containing any substances relevant to the stability test (e.g., thiols like mercaptoethanol). An internal standard can be included for precise quantification.[6]
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Store the sample under the desired experimental conditions (e.g., room temperature or 37°C).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, or as needed).
-
Data Analysis: The extent of isomerization is quantified by comparing the integration of characteristic proton signals for the trans- and cis-isomers.[7]
Visualization of Isomer Interconversion and Reaction Pathway
Caption: Comparative pathways of axial and equatorial TCO isomers.
Conclusion
The choice between axial and equatorial TCO isomers represents a trade-off between reactivity and stability. Axial isomers provide significantly faster reaction kinetics, which is advantageous for applications requiring rapid labeling at low concentrations. Conversely, equatorial isomers generally offer enhanced stability, making them more suitable for prolonged experiments or in biological systems with high concentrations of thiols. The selection of the appropriate isomer should be guided by the specific demands of the intended application, with careful consideration of the required reaction rate versus the need for long-term stability. Recent advancements in the design of more stable axial TCOs are beginning to mitigate this trade-off, offering promising new reagents for the field of bioorthogonal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Head-to-Head Comparison of Bioorthogonal Reaction Pairs: A Guide for Researchers
In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to selectively modify biomolecules within their native environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][2][3] The selection of an appropriate bioorthogonal reaction pair is a critical decision that can significantly impact the success of an experiment. This guide provides an objective, data-driven comparison of the most prominent bioorthogonal reaction pairs to assist researchers, scientists, and drug development professionals in making informed choices for their specific applications.
This guide focuses on a head-to-head comparison of four major classes of bioorthogonal reactions: Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, commonly known as Tetrazine Ligation.[4][5] The comparison will delve into their reaction kinetics, stability, and biocompatibility, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Bioorthogonal Reaction Pairs
The efficacy of a bioorthogonal reaction is often evaluated based on its second-order rate constant (k₂), which reflects the reaction's speed.[6] A higher k₂ value indicates a faster reaction, which is often crucial for capturing dynamic biological processes or when working with low concentrations of biomolecules.[6] The following table summarizes the reported second-order rate constants and key characteristics of the leading bioorthogonal reaction pairs.
| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻²[7][8] | Excellent | First bioorthogonal reaction developed, highly selective.[3] | Slow kinetics, phosphine reagents can be prone to air oxidation.[7][9] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | ~10⁻¹ - 1[10] | Excellent (copper-free) | Catalyst-free, good kinetics for many applications.[11][12] | Some strained alkynes can react with biological thiols.[13] |
| CuAAC | Azide + Terminal Alkyne | 10 - 10⁴[14] | Limited in vivo due to copper cytotoxicity.[14] | Very fast and efficient, wide range of compatible alkynes.[15] | Requires a copper catalyst which can be toxic to cells.[14] |
| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | Up to 10⁶[10][13] | Excellent (copper-free)[14] | Exceptionally fast kinetics, highly specific.[10] | Some tetrazines and strained alkenes have stability issues.[16][17] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental setups, the following diagrams illustrate the core mechanisms of each reaction and a general workflow for a bioorthogonal labeling experiment.
Bioorthogonal Reaction Mechanisms
The following diagrams illustrate the fundamental chemical transformations for the Staudinger Ligation, SPAAC, and Tetrazine Ligation reactions.
General Experimental Workflow for Bioorthogonal Labeling
The following diagram outlines a typical workflow for labeling a biomolecule of interest within a cellular context using bioorthogonal chemistry.
Detailed Experimental Protocols
The following are generalized protocols for performing key bioorthogonal reactions. It is important to note that specific concentrations, incubation times, and purification methods may need to be optimized for each specific application.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified antibody with a strained alkyne probe.[1]
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
Strained alkyne probe (e.g., DBCO-PEG-fluorophore)
-
PBS, pH 7.4
Procedure:
-
Dissolve the azide-modified antibody in PBS to a final concentration of 1-10 mg/mL.
-
Add the strained alkyne probe to the antibody solution. A 5- to 20-fold molar excess of the alkyne probe over the antibody is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
The labeled antibody can be purified from excess reagents using size-exclusion chromatography or dialysis.
Protocol 2: Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins, one functionalized with a trans-cyclooctene (TCO) and the other with a tetrazine (Tz).[1]
Materials:
-
TCO-modified Protein 1 in PBS, pH 7.4
-
Tetrazine-modified Protein 2 in PBS, pH 7.4
-
PBS, pH 7.4
Procedure:
-
Prepare solutions of TCO-Protein 1 and Tz-Protein 2 in PBS.
-
Mix the two protein solutions in a 1:1 molar ratio. The reaction is typically performed at low micromolar concentrations.
-
Incubate the reaction mixture at room temperature for 1 hour. Due to the fast kinetics, the reaction is often complete within minutes.
-
The resulting protein-protein conjugate can be analyzed and purified by size-exclusion chromatography.
Protocol 3: Staudinger Ligation for Cell Surface Labeling
This protocol describes the labeling of cells with metabolically incorporated azido sugars using a phosphine-probe conjugate.[1]
Materials:
-
Cells with metabolically incorporated azido sugars
-
Phosphine-probe conjugate (e.g., phosphine-biotin)
-
Cell culture medium or PBS
Procedure:
-
Wash the cells expressing azido sugars three times with PBS.
-
Prepare a solution of the phosphine-probe in a biocompatible buffer (e.g., PBS or cell culture medium) at a concentration of 100-500 µM.
-
Incubate the cells with the phosphine-probe solution for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
The labeled cells can then be analyzed by methods appropriate for the probe used (e.g., flow cytometry or microscopy for a fluorescent probe).
Conclusion
The choice of a bioorthogonal reaction pair is a multifaceted decision that depends on the specific biological question, the nature of the biomolecule of interest, and the experimental setting. For applications requiring extremely fast kinetics, such as in vivo imaging, Tetrazine Ligation is often the superior choice.[8][10] SPAAC offers a robust and catalyst-free alternative with good kinetics for a wide range of applications.[11] While the Staudinger ligation has slower kinetics, its high selectivity and biocompatibility remain valuable in certain contexts.[7] CuAAC, despite its potential for cytotoxicity, provides exceptionally fast and efficient ligation for in vitro applications.[15] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal bioorthogonal tools to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Head-to-Head Comparison of (R)-TCO-OH and Other Linkers for In Vivo Applications
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy and safety of targeted therapies and diagnostic agents. In the realm of bioorthogonal chemistry, the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a leading strategy for in vivo applications due to its rapid kinetics and high specificity.[1][2][3] This guide provides an objective comparison of the in vivo performance of (R)-TCO-OH against other commonly used TCO-based linkers, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
The in vivo performance of a TCO linker is primarily dictated by a balance between its reactivity towards a tetrazine partner and its stability in the complex biological environment.[1][2] Factors such as the stereochemistry of the TCO ring, the nature of the functional group for bioconjugation (e.g., -OH, -NHS ester, -amine), and the presence of solubility-enhancing moieties like polyethylene glycol (PEG) all play a crucial role.
Quantitative Comparison of TCO Linker Reactivity
The second-order rate constant (k₂) of the IEDDA reaction is a key predictor of in vivo ligation efficiency. A higher rate constant allows for the use of lower concentrations of reactants, which is particularly important for in vivo applications where concentrations are inherently low. The following table summarizes the reported reaction rates for various TCO derivatives with tetrazine partners, providing a basis for comparing their intrinsic reactivity. It is important to note that reaction conditions (solvent, temperature) can influence these rates.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 273,000 (at 37°C in PBS) | [4] |
| TCO-OH (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | ~27,300 (at 37°C in PBS) | [4] |
| TCO-PEG₄ | Methyl-substituted aryl-tetrazine | 990 - 5,120 (at 37°C in DPBS) | [5] |
| sTCO (strained TCO) | 3,6-diphenyl-s-tetrazine | 160-fold increase vs. TCO | [1] |
| d-TCO (dioxolane-fused TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (at 25°C in water) | [6][7] |
| Antibody-conjugated TCO | ¹¹¹In-labeled tetrazine | 13,000 (at 37°C in PBS) | [1] |
Note: this compound is a specific stereoisomer of TCO-OH. The reactivity of TCO linkers is highly dependent on the stereochemistry of the substituent on the cyclooctene ring. Generally, axial substituents lead to higher reactivity than equatorial substituents.[4] While specific kinetic data for the (R)-isomer was not found in the context of a direct comparison, its performance would be dictated by whether the hydroxyl group is in the more reactive axial or less reactive equatorial position.
In Vivo Stability and Performance Considerations
Beyond reaction kinetics, the stability of the TCO linker in the physiological environment is paramount for successful in vivo applications. A major pathway for the deactivation of TCO linkers is isomerization to the unreactive cis-cyclooctene isomer.[1] This process can be influenced by interactions with serum proteins and thiols.
Studies have shown that approximately 75% of TCO conjugated to an antibody remained reactive in vivo after 24 hours, indicating a slow deactivation process.[1] More strained and highly reactive TCO derivatives, such as sTCO, may exhibit a trade-off between reactivity and stability, showing faster isomerization in the presence of high thiol concentrations.[1] Conversely, derivatives like d-TCO have been designed to offer both high reactivity and improved stability in aqueous solutions and human serum.[1][6][7]
The choice of the functional group for conjugation also impacts the overall performance. While TCO-OH represents a versatile precursor, it requires activation (e.g., conversion to an NHS ester) for conjugation to amines on biomolecules. TCO-NHS esters are widely used for direct labeling of proteins, while TCO-amine derivatives can be conjugated to carboxylic acids. The addition of PEG linkers, as seen in TCO-PEG-NHS esters, can improve solubility and pharmacokinetic properties, potentially leading to better in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for antibody conjugation and in vivo pretargeted imaging.
Protocol 1: Antibody Conjugation with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. This ensures that the primary amines are deprotonated and available for reaction.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.
Protocol 2: In Vivo Pretargeted Fluorescence Imaging
This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model using the pretargeting strategy.
Materials:
-
TCO-conjugated antibody
-
Tetrazine-functionalized fluorescent probe (e.g., Cy3-tetrazine)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile PBS
-
In vivo imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection.
-
Accumulation and Clearance: Allow 24 to 72 hours for the TCO-antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation. The optimal time interval depends on the antibody's pharmacokinetics.
-
Administration of Tetrazine Probe: Dissolve the tetrazine-fluorophore probe in sterile PBS and administer it via intravenous injection.
-
In Vivo Imaging: Anesthetize the mice and acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system.
Visualizing In Vivo Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows in the assessment and application of TCO linkers.
Caption: Experimental workflow for pretargeted in vivo imaging.
Caption: Pretargeted radioimmunotherapy logical workflow.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of (R)-TCO-OH Reactions: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the precise quantification of reactants and products is paramount for reaction optimization, kinetic analysis, and quality control. (R)-TCO-OH ((R)-trans-cyclooct-4-enol), a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, requires robust analytical methods for its quantification. This guide provides a detailed comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We also explore UV-Vis spectroscopy as a common alternative for kinetic studies involving tetrazine ligations.
Comparison of Analytical Methodologies
The choice between HPLC and NMR for the quantitative analysis of this compound reactions depends on several factors, including the required level of accuracy, the complexity of the reaction mixture, and the available instrumentation.
| Feature | HPLC with UV Detection | ¹H Quantitative NMR (qNMR) |
| Principle | Physical separation of components based on their affinity for a stationary phase, followed by quantification based on UV absorbance. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus (¹H) and the number of those nuclei in the sample. |
| Quantitative Accuracy | High, but requires a calibration curve with a pure standard of the analyte. Relative response factors are needed for accurate quantification of multiple components without individual standards. | High, considered a primary ratio method. Does not require a standard of the analyte itself when using a certified internal standard. |
| Sensitivity | Generally higher than NMR, capable of detecting components at lower concentrations (µM to nM range). | Lower than HPLC, typically in the mM to high µM range. |
| Sample Throughput | Higher, with typical run times of 5-30 minutes per sample. | Lower, as longer relaxation delays are often required for accurate quantification, leading to longer acquisition times per sample. |
| Structural Information | Limited to retention time and UV spectrum, which are not definitive for structural elucidation. | Provides detailed structural information, which can be used to identify reactants, products, and byproducts simultaneously. |
| Sample Preparation | Requires filtration and ensuring solubility in the mobile phase. | Simple dissolution in a deuterated solvent with a known amount of an internal standard. |
| Destructive/Non-destructive | Non-destructive if fractions are collected, but the analyzed sample is typically discarded. | Non-destructive, allowing for further analysis of the same sample. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Experimental Protocols
Proposed Reverse-Phase HPLC Method for this compound Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength where this compound has some absorbance, likely in the low UV range (e.g., 210-230 nm), as it lacks a strong chromophore.
Quantification:
-
An external calibration curve should be prepared using a pure standard of this compound of known concentration. The peak area of the analyte is then compared to this calibration curve to determine its concentration.
¹H qNMR Protocol for this compound Reaction Monitoring
This protocol outlines the use of an internal standard for the accurate quantification of this compound and other components in a reaction mixture.
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) into a vial. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Accurately weigh a known amount of the reaction mixture (or the starting this compound) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent, typically DMSO-d6, as it dissolves a wide range of organic molecules.[1][2]
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being quantified. A conservative value of 30-60 seconds is often used for small molecules to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).
-
Temperature: Maintained at a constant temperature (e.g., 298 K).
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for this compound (e.g., one of the olefinic protons) and a signal from the internal standard.
-
The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
m = mass
-
MW = molecular weight
-
V = volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
-
Alternative Method: UV-Vis Spectroscopy for Tetrazine-TCO Reaction Kinetics
For reactions of this compound with a tetrazine, UV-Vis spectroscopy is a convenient and widely used method for monitoring reaction kinetics. This is because tetrazines have a characteristic strong absorbance in the visible region (around 520-540 nm) which disappears upon reaction with the TCO.[3]
Experimental Protocol:
-
Prepare stock solutions of this compound and the tetrazine derivative in the desired reaction solvent.
-
In a cuvette, mix the reactants at the desired concentrations.
-
Monitor the decrease in absorbance at the λmax of the tetrazine over time using a UV-Vis spectrophotometer.
-
The second-order rate constant can be determined by fitting the absorbance decay data to the appropriate rate equation.
Visualizing the Workflow and Concepts
Caption: Workflow for quantitative analysis of this compound reactions by HPLC and NMR.
Caption: Logical diagram of the IEDDA reaction between this compound and a tetrazine.
Conclusion
Both HPLC and qNMR are powerful techniques for the quantitative analysis of this compound reactions. HPLC offers higher sensitivity and throughput, making it well-suited for routine analysis and screening. However, it requires careful method development and calibration with a pure standard. qNMR, while less sensitive, provides absolute quantification without the need for an analyte-specific standard and delivers valuable structural information, making it ideal for in-depth reaction monitoring and structural confirmation of products and byproducts. For kinetic analysis of TCO-tetrazine reactions, UV-Vis spectroscopy presents a simple and effective alternative. The choice of method will ultimately be guided by the specific requirements of the research, including the desired level of accuracy, the nature of the sample, and the available resources.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (R)-TCO-OH
Researchers and scientists working with (R)-TCO-OH, a valuable reagent in PROTAC development and click chemistry, must prioritize its safe handling and disposal to ensure a secure laboratory environment and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for similar reactive compounds provide a clear framework for its responsible management.[2] This guide offers detailed, step-by-step procedures for the proper disposal of this compound in various forms.
This compound, or (R)-trans-Cyclooctenol, is an alkyl chain-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][3] Its key functional group, a trans-cyclooctene (TCO), is highly reactive due to ring strain, enabling its participation in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-containing molecules.[1][2] This reactivity necessitates careful handling and disposal to mitigate potential hazards.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment is crucial. Key considerations include the reactive nature of the TCO group and the potential hazards of any other chemicals present in the waste mixture.[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its state: as an unreacted reagent, within a quenched reaction mixture, or as a contaminant on laboratory equipment.
1. Unreacted this compound Reagent:
-
Containerization: If possible, keep the unreacted this compound in its original, securely sealed container.[2]
-
Labeling: The container must be clearly labeled as hazardous waste, including the full chemical name: "(R)-trans-Cyclooctenol".[2]
-
Segregation: Store the waste container separately from incompatible materials to prevent accidental reactions.[2]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the labeled hazardous waste.[2]
2. Quenched Reaction Mixtures Containing this compound:
-
Quenching: It is mandatory to quench any reaction containing this compound before disposal.[2] This involves neutralizing any remaining reactive components. The specific quenching agent will depend on the other reactants in the mixture.
-
Waste Collection: Collect the quenched reaction mixture in a designated hazardous waste container.
-
Labeling: Clearly label the container with the full names of all chemical constituents, including "(R)-trans-Cyclooctenol (quenched)".
-
EHS Pickup: Arrange for disposal through your institution's EHS program.[2]
3. Contaminated Labware and Solid Waste:
-
Solid Waste: All solid materials, such as weighing paper, gloves, and absorbent pads, that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[2]
-
Liquid Waste from Cleaning: Solvents used to clean glassware contaminated with this compound must be collected as hazardous liquid waste.[2]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.[4]
-
Labeling and Disposal: All containers for contaminated materials must be clearly labeled as hazardous waste and disposed of through your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline |
| Trace Contamination | Even trace amounts of this compound on labware or in solutions should be treated as hazardous waste. |
| "Empty" Containers | A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. |
| Reportable Quantities | Determined by local and national regulations (e.g., EPA in the United States). Consult your EHS department for specific thresholds. |
| P-listed Wastes | While this compound is not explicitly a P-listed waste, its reactive nature warrants handling with a similar level of caution. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
References
Personal protective equipment for handling (R)-TCO-OH
Essential Safety and Handling Guide for (R)-TCO-OH
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a trans-cyclooctene derivative used in bioorthogonal chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. Required for protection against potential splashes.[1][2] |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1][2] For prolonged handling, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect skin and clothing.[1] |
| Long Pants and Closed-Toe Shoes | Pants should cover the entire leg, and shoes must fully cover the feet.[1][3] | |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be required.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both safety and maintaining the reagent's integrity.
-
Preparation : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents, including anhydrous solvents like DMSO or DMF, readily available.[6][7]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Reagent Retrieval : Retrieve the this compound from its storage location, which should be at -20°C and protected from light and moisture.[6][7] Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within the chemical fume hood to avoid inhalation of any dust particles.
-
Dissolution : When preparing solutions, add the solvent to the solid this compound slowly and stir to dissolve. Use anhydrous solvents to maintain the stability of the TCO group.[6][7]
-
Reaction Setup : Perform all subsequent experimental steps within the fume hood.
-
Post-Handling : After use, securely seal the this compound container and return it to the proper storage conditions.[6][7] Thoroughly wash hands and any exposed skin with soap and water.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused reagent, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.[8] Do not mix with non-hazardous waste.[8]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Procedure : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[9][10]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Reagent Safety & PPE [protocols.io]
- 4. ankom.com [ankom.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. TCO-OH (equatorial), CAS 85081-69-2 | AxisPharm [axispharm.com]
- 7. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.ohio.gov [epa.ohio.gov]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
